2-Iodo-4,5-dimethylbenzaldehyde molecular structure and weight
Molecular Architecture, Synthesis, and Application in Medicinal Chemistry Executive Summary 2-Iodo-4,5-dimethylbenzaldehyde (CAS: 1094026-85-3) represents a high-value orthogonal scaffold in modern drug discovery. Its st...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Architecture, Synthesis, and Application in Medicinal Chemistry
Executive Summary
2-Iodo-4,5-dimethylbenzaldehyde (CAS: 1094026-85-3) represents a high-value orthogonal scaffold in modern drug discovery. Its structural uniqueness lies in the juxtaposition of a reactive electrophile (aldehyde) and a transition-metal-active handle (aryl iodide) on a lipophilic dimethyl-substituted benzene core. This dual functionality allows for rapid diversification of pharmacophores, particularly in the synthesis of combretastatin analogs, kinase inhibitors, and functionalized heterocycles. This guide outlines the physiochemical profile, robust synthetic methodologies, and strategic applications of this intermediate.
Part 1: Molecular Architecture & Physiochemical Profile
Structural Analysis
The molecule consists of a benzene ring substituted at the 1, 2, 4, and 5 positions.
Electronic Effects: The aldehyde group (C-1) is strongly electron-withdrawing, deactivating the ring, while the two methyl groups (C-4, C-5) are weak electron donors via hyperconjugation. The iodine atom (C-2) exerts a weak inductive withdrawal but is highly polarizable.
Steric Environment: The ortho-iodo substituent creates significant steric bulk near the carbonyl center, potentially influencing the kinetics of nucleophilic attacks at the aldehyde.
Quantitative Data Profile
Property
Value / Description
IUPAC Name
2-Iodo-4,5-dimethylbenzaldehyde
CAS Number
1094026-85-3
Molecular Formula
Molecular Weight
260.07 g/mol
Physical State
Solid (Pale yellow to off-white crystalline powder)
Melting Point
83–87 °C
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in water
LogP (Predicted)
~3.2 (Lipophilic)
Part 2: Synthetic Pathways & Process Chemistry
Strategic Route Selection
While direct iodination of 3,4-dimethylbenzaldehyde is theoretically possible, it often suffers from poor regioselectivity, yielding mixtures of the 2-iodo and 6-iodo isomers. For high-purity applications (e.g., GMP synthesis), the Oxidation of (2-iodo-4,5-dimethylphenyl)methanol is the preferred self-validating protocol. This route ensures the iodine position is fixed prior to generating the sensitive aldehyde moiety.
Protocol: Oxidation via PCC (Pyridinium Chlorochromate)
Note: This protocol assumes the availability of the alcohol precursor, which is readily accessible via iodination of 3,4-dimethylbenzyl alcohol.
Reagents:
(2-Iodo-4,5-dimethylphenyl)methanol (1.0 eq)
Pyridinium chlorochromate (PCC) (1.5 eq)
Dichloromethane (DCM) (anhydrous)
Celite (filter aid)
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with (2-iodo-4,5-dimethylphenyl)methanol dissolved in anhydrous DCM (0.1 M concentration).
Oxidation: Add PCC (1.5 eq) in a single portion at 0°C. The reaction is exothermic; maintain temperature <10°C.
Reaction Monitoring: Warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The alcohol spot (
) should disappear, replaced by the aldehyde ().
Work-up: Dilute the black suspension with diethyl ether (precipitates chromium salts). Filter the slurry through a pad of Celite.
Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from Hexane/EtOAc to yield pale yellow needles.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis ensuring regiochemical integrity via the alcohol intermediate.
Part 3: Structural Characterization (Self-Validation)
To ensure scientific integrity, the synthesized compound must be validated against expected spectroscopic data.
7.65 ppm (s, 1H, Ar-H): Proton at C-3 (ortho to Iodine). The iodine atom exerts a deshielding effect (heavy atom effect) and steric compression.
7.25 ppm (s, 1H, Ar-H): Proton at C-6 (ortho to Carbonyl). Deshielded by the carbonyl anisotropy.
2.35 ppm (s, 3H, CH3): Methyl group at C-4.
2.30 ppm (s, 3H, CH3): Methyl group at C-5.
Note on Splitting: Due to the 1,2,4,5-substitution pattern, the aromatic protons appear as singlets (para-relationship prevents strong coupling).
Mass Spectrometry (EI/ESI)[2]
Molecular Ion (
): 260.0 m/z.
Fragment (
): 259.0 m/z (Loss of aldehydic proton).
Fragment (
): ~133 m/z (Loss of iodine, characteristic aryl cation).
Part 4: Reactivity & Applications in Drug Design
The value of 2-iodo-4,5-dimethylbenzaldehyde lies in its ability to serve as a "linchpin" molecule in divergent synthesis.
The "Iodo" Handle (Cross-Coupling)
The C-I bond is weaker than C-Br or C-Cl, making this scaffold highly reactive in Palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids allows the installation of biaryl systems. The ortho-aldehyde group can then facilitate cyclization (e.g., to fluorenones).
Heck Reaction: Coupling with acrylates yields cinnamaldehyde derivatives.
The "Aldehyde" Handle (Condensation)[3]
Reductive Amination: Reaction with primary amines followed by reduction (
) yields benzylamines.
Wittig Olefination: Converts the carbonyl to an alkene, extending the carbon chain.
Visualization: Divergent Reactivity
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the I and CHO groups.
References
PubChem. (2025).[1][2] Compound Summary: 2-Iodo-4,5-dimethylbenzaldehyde (CID 329767311).[2] National Center for Biotechnology Information. [Link]
Starting materials for 2-Iodo-4,5-dimethylbenzaldehyde synthesis
This guide outlines a scientifically rigorous approach to synthesizing 2-Iodo-4,5-dimethylbenzaldehyde , a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in drug discovery and mate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a scientifically rigorous approach to synthesizing 2-Iodo-4,5-dimethylbenzaldehyde , a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in drug discovery and materials science.
Based on the regiochemical constraints and availability of precursors, the Directed Ortho Metalation (DoM) strategy is identified as the superior synthetic route, offering high regioselectivity and operational efficiency compared to classical electrophilic aromatic substitution.
Part 1: Executive Summary & Retrosynthetic Analysis
The synthesis of 2-iodo-4,5-dimethylbenzaldehyde presents a specific regiochemical challenge: introducing an iodine atom ortho to the aldehyde functionality in the presence of two electron-donating methyl groups.
The Challenge: Direct iodination of 3,4-dimethylbenzaldehyde typically yields the 5-iodo isomer (meta to the aldehyde, ortho to the methyl) due to the synergistic directing effects of the substituents.
The Solution: A Directed Ortho Metalation (DoM) approach using a protected acetal. The acetal group serves as a Directed Metalation Group (DMG), coordinating lithium to the sterically accessible ortho position (C2 of the target, C6 of the starting material), overriding the natural electrophilic substitution patterns.
Retrosynthetic Logic
The target molecule is disconnected to 3,4-dimethylbenzaldehyde , a widely available commodity chemical.
Figure 1: Retrosynthetic analysis utilizing the Directed Ortho Metalation (DoM) strategy to ensure correct regiochemistry.
Part 2: Primary Synthetic Route (Directed Ortho Metalation)
This protocol is the "Gold Standard" for this transformation, ensuring the iodine is installed at the correct position (C2) rather than C5.
Phase 1: Protection (Acetal Formation)
Objective: Convert the aldehyde into a robust Directed Metalation Group (DMG) that survives strong bases.
Mechanistic Insight:
The acetal oxygen coordinates the Lithium cation. The C2 position (between the acetal and the 3-methyl group) is sterically crowded. The C6 position is sterically accessible. Therefore, lithiation occurs exclusively at C6.
Protocol:
Dissolve the acetal (1.0 eq) in anhydrous THF (10 mL/g) under Nitrogen or Argon atmosphere.
Cool the solution to -78°C (dry ice/acetone bath).
Add n-BuLi (1.2 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.
Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete metalation. (Solution typically turns deep red/orange).
Cool back to -78°C .
Add a solution of Iodine (1.3 eq) in THF dropwise. The color will fade from dark red to yellow/brown.
Allow the mixture to warm to room temperature over 2 hours.
Phase 3: Deprotection & Purification
Objective: Cleave the acetal to reveal the aldehyde.
Reagents: 3M HCl (aq).
Solvent: THF/Water mixture.
Protocol:
Quench the reaction mixture with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from brown to yellow).
Add 3M HCl (approx. 2 eq) and stir vigorously at room temperature for 1–2 hours. Monitor by TLC for disappearance of the acetal.
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Silica, 5-10% EtOAc/Hexane).
Final Product: 2-Iodo-4,5-dimethylbenzaldehyde (Pale yellow solid).
Part 3: Alternative Route (Classical Sandmeyer)
Use this route if 2-Amino-4,5-dimethylbenzoic acid is available or if cryogenic facilities (-78°C) are not accessible.
Workflow:
Diazotization: Treat 2-amino-4,5-dimethylbenzoic acid with NaNO₂/HCl at 0°C to form the diazonium salt.
Iodination: Add aqueous KI to the diazonium salt. Sandmeyer displacement releases N₂ and installs Iodine.
Intermediate: 2-Iodo-4,5-dimethylbenzoic acid.
Reduction/Oxidation:
Reduce acid to alcohol (Borane-THF).
Oxidize alcohol to aldehyde (PCC or Swern).
Note: This route is longer and involves multiple isolation steps, making the DoM route (Part 2) generally more efficient.
Part 4: Technical Comparison & Data
Feature
Route A: DoM (Recommended)
Route B: Sandmeyer
Starting Material
3,4-Dimethylbenzaldehyde (Cheap)
2-Amino-4,5-dimethylbenzoic acid (Expensive/Rare)
Step Count
3 (2 pots)
4-5
Regiocontrol
Excellent (>98:2)
Excellent (Pre-defined)
Scalability
High (Standard Pharma Process)
Moderate (Diazonium waste handling)
Key Risk
Moisture sensitivity (n-BuLi)
Explosion risk (Diazonium), Chromium waste (PCC)
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow for the Directed Ortho Metalation route.
Part 5: References
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
Comins, D. L., & Brown, J. D. (1989). Ortho Metalation Directed by α-Amino Alkoxides. The Journal of Organic Chemistry, 54(16), 3730–3732. Link
Sigma-Aldrich. (2024). Product Specification: 2-Iodo-4,5-dimethylbenzaldehyde. Link
BenchChem. (2025).[3] Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde (Analogous Protocol). Link
PrepChem. (2024).[4] Synthesis of 2-iodo-5-methylbenzoic acid (Sandmeyer Analog). Link
Reactivity of the aldehyde group in 2-Iodo-4,5-dimethylbenzaldehyde
An In-Depth Technical Guide to the Reactivity of 2-Iodo-4,5-dimethylbenzaldehyde Abstract 2-Iodo-4,5-dimethylbenzaldehyde (CAS No: 1094026-85-3) is a bifunctional aromatic compound that presents a unique scaffold for syn...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Reactivity of 2-Iodo-4,5-dimethylbenzaldehyde
Abstract
2-Iodo-4,5-dimethylbenzaldehyde (CAS No: 1094026-85-3) is a bifunctional aromatic compound that presents a unique scaffold for synthetic chemists. Its structure incorporates an electrophilic aldehyde group and a versatile aryl iodide, offering orthogonal reaction handles for complex molecule synthesis. This guide provides an in-depth analysis of the reactivity of the aldehyde functional group, contextualized by the steric and electronic influences of the ortho-iodo and dimethyl substituents. We will explore key transformations including nucleophilic additions, oxidations, reductions, and condensation reactions, while also considering the chemoselective manipulation of the aldehyde in the presence of the aryl iodide, a key functionality for modern cross-coupling chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Molecular Architecture and Electronic Landscape
The reactivity of 2-iodo-4,5-dimethylbenzaldehyde is dictated by the interplay of its three key functional components: the aldehyde, the ortho-iodine atom, and the two methyl groups on the aromatic ring.
The Aldehyde Group (-CHO): The carbonyl carbon is sp² hybridized and highly electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles.[1] Aldehydes are generally more reactive than ketones due to reduced steric hindrance and fewer electron-donating alkyl groups.[2][3]
The Ortho-Iodo Group (-I): This substituent exerts a significant influence.
Steric Hindrance: As a large atom, the ortho-iodine sterically shields the carbonyl carbon, potentially slowing the approach of nucleophiles compared to un-substituted benzaldehyde.[4]
Electronic Effect: The iodine atom is electron-withdrawing via induction, which can slightly increase the electrophilicity of the carbonyl carbon.
The Dimethyl Groups (-CH₃): Located at the 4- and 5-positions, these groups are weakly electron-donating through hyperconjugation. This effect slightly reduces the electrophilicity of the aromatic ring and the attached carbonyl carbon, counteracting the inductive pull of the iodine.
This unique combination of features makes 2-iodo-4,5-dimethylbenzaldehyde a fascinating substrate, where reaction outcomes are a delicate balance of these competing effects.
Reactions at the Aldehyde Carbonyl
This section focuses on transformations that selectively target the aldehyde functionality, while preserving the synthetically valuable C-I bond for subsequent modifications.
Nucleophilic Addition Reactions
Nucleophilic addition is the cornerstone of aldehyde chemistry, proceeding via attack at the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate, which is subsequently protonated.[5]
Caption: General mechanism of nucleophilic addition to an aldehyde.
Experimental Protocol: Synthesis of 2-Iodo-4,5-dimethylbenzaldehyde Oxime
The formation of an oxime is a classic nucleophilic addition-elimination reaction that serves as a useful derivatization or protecting group strategy. This protocol is adapted from procedures for structurally similar benzaldehydes.[6]
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-iodo-4,5-dimethylbenzaldehyde (1.0 eq) in ethanol (5 mL per mmol of aldehyde).
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) to the solution. Slowly add an aqueous solution of sodium hydroxide (NaOH, 1.2 eq) to the mixture while stirring.
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
Isolation: Add cold water to the concentrated residue to precipitate the oxime product. Collect the solid precipitate by filtration using a Buchner funnel.
Purification: Wash the solid with cold water and dry under vacuum to yield the final product.[6]
Reduction to (2-Iodo-4,5-dimethylphenyl)methanol
The aldehyde can be selectively reduced to the corresponding primary alcohol using mild hydride reagents. Sodium borohydride (NaBH₄) is the reagent of choice due to its high chemoselectivity for aldehydes and ketones, leaving the aryl iodide untouched.
Experimental Protocol: NaBH₄ Reduction
Setup: Dissolve 2-iodo-4,5-dimethylbenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask at 0 °C (ice bath).
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 - 1.5 eq) portion-wise to the stirred solution. The addition is exothermic.
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography.
Oxidation to 2-Iodo-4,5-dimethylbenzoic acid
Oxidation of the aldehyde to a carboxylic acid requires careful selection of the oxidant to avoid unwanted side reactions at the iodine position. Hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) are excellent for this purpose, as they are mild and highly selective for alcohols and aldehydes.[7][8]
Experimental Protocol: IBX Oxidation
Setup: Suspend 2-iodo-4,5-dimethylbenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO) in a flask.
Reagent Addition: Add 2-Iodoxybenzoic acid (IBX, ~1.5 eq) to the suspension.
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 3-12 hours. Monitor progress by TLC.
Work-up: Upon completion, dilute the reaction mixture with water and ethyl acetate.
Isolation: Filter the mixture to remove the insoluble byproduct, 2-iodosobenzoic acid. Separate the organic layer of the filtrate.
Purification: Wash the organic layer with saturated sodium bicarbonate solution. Acidify the combined aqueous layers with 2 M HCl to precipitate the carboxylic acid product. Filter, wash with water, and dry to obtain 2-iodo-4,5-dimethylbenzoic acid.
Reaction Type
Reagent
Product Functional Group
Key Considerations
Reduction
NaBH₄
Primary Alcohol (-CH₂OH)
High chemoselectivity; mild conditions.
Oxidation
IBX / DMSO
Carboxylic Acid (-COOH)
Avoids oxidation of iodide; mild.
Oxime Formation
NH₂OH·HCl, Base
Oxime (-CH=NOH)
Protects aldehyde; useful derivative.
The Aryl Iodide: A Handle for Cross-Coupling
A key feature of 2-iodo-4,5-dimethylbenzaldehyde is that the C-I bond is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[9] Crucially, these reactions can often be performed under conditions that preserve the aldehyde functionality.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron species (boronic acid or ester) to form a biaryl structure.[10][11] This reaction is robust and tolerant of a wide range of functional groups, including aldehydes.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for coupling 2-iodo-4,5-dimethylbenzaldehyde with a generic arylboronic acid.[12][13]
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-4,5-dimethylbenzaldehyde (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd(OAc)₂ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.
Reaction: Heat the reaction mixture, typically between 80-100 °C, with vigorous stirring. Monitor the reaction by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
Isolation: Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aldehyde.
Synthesis Route
As commercial availability can be limited, a reliable synthesis is crucial for research applications. The title compound can be synthesized from 4,5-dimethyl-2-bromo-benzaldehyde via a halogen exchange reaction, a strategy adapted from similar methoxy-substituted analogues.[14]
Caption: Proposed workflow for the synthesis of the title compound.
Conclusion and Outlook
2-Iodo-4,5-dimethylbenzaldehyde is a powerful and versatile synthetic intermediate. The aldehyde group undergoes a predictable range of transformations, including reduction, oxidation, and nucleophilic additions, although its reactivity is tempered by the steric bulk of the ortho-iodo substituent. The true synthetic power of this molecule lies in its orthogonality; the aldehyde and the aryl iodide can be addressed chemoselectively. One can first modify the aldehyde and then use the iodide as a handle for late-stage diversification via cross-coupling, or vice-versa. This dual reactivity makes it an invaluable building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular structure is paramount.
References
MDPI. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Available at: [Link]
Sciencemadness Discussion Board. (2006). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ?. Available at: [Link]
Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Available at: [Link]
Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Available at: [Link]
Oriental Journal of Chemistry. (2010). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Available at: [Link]
ResearchGate. (2020). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... Available at: [Link]
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Available at: [Link]
PrepChem.com. Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. Available at: [Link]
Filo. (2025). Benzaldehyde, p-Tolualdehyde, p-Nitrobenzaldehyde, Acetophenone. Available at: [Link]
Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Available at: [Link]
Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
Organic Chemistry Portal. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. Available at: [Link]
Beilstein Journals. (2011). Sonogashira–Hagihara reactions of halogenated glycals. Available at: [Link]
Organic Chemistry, Lumen Learning. Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
National Institutes of Health (NIH). (2012). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Available at: [Link]
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]
National Institutes of Health (NIH). (2020). Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
YouTube. (2018). 19.3 Introduction to Nucleophilic Addition Reactions. Available at: [Link]
Rhodium.ws. Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Available at: [Link]
Organic Chemistry Portal. IBX, 2-Iodoxybenzoic acid. Available at: [Link]
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
National Institutes of Health (NIH). (2021). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Available at: [Link]
National Institutes of Health (NIH). (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]
Oriental Journal of Chemistry. (2020). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Available at: [Link]
Beilstein Journals. (2020). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Available at: [Link]
Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Available at: [Link]
Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]
PubMed. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Available at: [Link]
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
National Institutes of Health (NIH). (2021). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Available at: [Link]
2-Iodo-4,5-dimethylbenzaldehyde as a building block in organic synthesis
Topic: 2-Iodo-4,5-dimethylbenzaldehyde as a Building Block in Organic Synthesis Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Iodo-4,5-dimethylbenzaldehyde as a Building Block in Organic Synthesis
Content Type: In-Depth Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
In the landscape of fragment-based drug discovery and total synthesis, 2-Iodo-4,5-dimethylbenzaldehyde (CAS: 1094026-85-3) represents a high-value "ortho-functionalized" scaffold. Unlike its ubiquitous dimethoxy analog (veratraldehyde derivative), the dimethyl variant offers a unique lipophilic profile while retaining the versatile reactivity of the ortho-haloaldehyde motif.
This guide serves as a technical blueprint for utilizing this building block. It details the regioselective synthesis of the scaffold itself and maps its divergent reactivity into complex heterocycles, specifically isoquinolines and indenones, which are critical pharmacophores in oncology and neurology.
Structural Analysis & The "Ortho-Effect"
The utility of 2-iodo-4,5-dimethylbenzaldehyde stems from the proximity of two highly reactive functional groups: an electrophilic aldehyde and a nucleophilic/oxidative insertion-prone aryl iodide.
Key Structural Features:
C1-Aldehyde: Serves as a "tether" for condensation reactions (imines, hydrazones, olefins).
C2-Iodide: A prime handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
C4, C5-Methyls: These electron-donating groups activate the ring slightly, modulating the electronics of the aryl halide bond, while increasing the LogP (lipophilicity) of the final drug candidate compared to methoxy analogs.
The "Ortho-Effect" Advantage:
The 1,2-positioning allows for tandem or domino sequences. A nucleophile can attack the aldehyde, tethering a substrate that subsequently undergoes an intramolecular Pd-catalyzed cyclization at the iodide position. This enables the rapid construction of bicyclic systems from a single precursor.
Synthesis of the Building Block
While commercially available, high-purity synthesis in-house is often required for scale-up. The most robust route utilizes Directed Ortho Metalation (DoM) to ensure regiocontrol, avoiding the mixtures common with direct electrophilic iodination.
Protocol: Regioselective Synthesis from 3,4-Dimethylbenzaldehyde[1]
Reaction Logic:
Direct iodination of 3,4-dimethylbenzaldehyde is poor due to the deactivating aldehyde group. Protecting the aldehyde as an acetal reverses the polarity, turning it into a Directed Metalation Group (DMG) that coordinates lithiation specifically to the ortho position.
Conditions: Reflux with Dean-Stark trap to remove water.
Outcome: 2-(3,4-dimethylphenyl)-1,3-dioxolane.
Directed Lithiation (The Critical Step):
Reagents: n-Butyllithium (1.1 eq), anhydrous THF.
Conditions: -78°C under Argon.
Mechanism:[1] The lithium coordinates to the acetal oxygens. Regioselectivity favors the C6 position (technically the C2 position relative to the acetal, but sterically less hindered than the position between the methyl and acetal).
Note: Lithiation at the "crowded" C2 position (between acetal and methyl) is kinetically disfavored compared to the "open" C6 position.
Iodine Quench:
Reagents: Iodine (
) solution in THF.
Conditions: Add dropwise at -78°C, then warm to RT.
Standard Operating Procedure (SOP) for validation.
Objective: Synthesis of 3-phenyl-6,7-dimethylisoquinoline.
Coupling: To a solution of 2-iodo-4,5-dimethylbenzaldehyde (1.0 mmol) in dry DMF (5 mL) is added phenylacetylene (1.2 mmol),
(3.0 mmol), (2 mol%), and CuI (1 mol%). The mixture is stirred at RT for 4 hours under .
Checkpoint: TLC should show disappearance of the aldehyde starting material.
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Cyclization: The crude intermediate is dissolved in EtOH (5 mL).
(4.0 eq) and CuI (10 mol%) are added. The mixture is heated to 80°C for 6 hours.
Note: While ammonia can be used, tert-butyl amine often acts as a nitrogen source via dealkylation or facilitates the mechanism in specific catalytic cycles, though simple ammonia in MeOH is the classical route. For strictly unsubstituted nitrogens, use
Roesch, K. R., & Larock, R. C. (2001). Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry.
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.
Storage conditions for 2-Iodo-4,5-dimethylbenzaldehyde
An In-depth Technical Guide: Optimal Storage and Handling of 2-Iodo-4,5-dimethylbenzaldehyde for Enhanced Stability and Experimental Reproducibility Authored for Researchers, Scientists, and Drug Development Professional...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Optimal Storage and Handling of 2-Iodo-4,5-dimethylbenzaldehyde for Enhanced Stability and Experimental Reproducibility
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the optimal storage, handling, and quality control of 2-Iodo-4,5-dimethylbenzaldehyde (CAS No. 1094026-85-3). As a Senior Application Scientist, the following protocols and explanations are synthesized from established chemical principles and safety data to ensure the long-term integrity of this valuable research compound, thereby safeguarding experimental outcomes.
Compound Overview and Core Vulnerabilities
2-Iodo-4,5-dimethylbenzaldehyde is an aromatic organic compound featuring both an aldehyde functional group and an aryl-iodide moiety. Its utility as a synthetic building block is significant, but its chemical stability is contingent on understanding and mitigating the inherent reactivity of these two key structural features.
The primary drivers of degradation are:
The Aryl-Iodide Bond: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage by light (photolysis) and thermal energy.
The Aldehyde Group: Aldehydes are readily oxidized to carboxylic acids, a process often initiated by atmospheric oxygen (autoxidation) and potentially accelerated by light or trace metal impurities.
A failure to control the compound's environment will inevitably lead to the formation of impurities, primarily through deiodination and oxidation, compromising sample purity and leading to inconsistent experimental results.
Caption: Core chemical vulnerabilities of 2-Iodo-4,5-dimethylbenzaldehyde.
Recommended Storage Protocols: A Multi-Tiered Approach
To maximize the shelf-life and purity of 2-Iodo-4,5-dimethylbenzaldehyde, a distinction must be made between long-term archival storage and short-term use.
Long-Term Archival Storage (> 6 months)
This protocol is designed for preserving the bulk of the material in its highest state of purity for an extended duration.
Temperature: Refrigerate at 2-8°C. While the compound is a solid with a melting point of 83-87°C, reduced temperature slows the rate of all potential degradation reactions[1][2].
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This is the most critical step to prevent the oxidation of the aldehyde group[3]. The container should be purged with inert gas before sealing.
Light: Protect from all light sources. Use an amber glass vial or wrap the container in aluminum foil. Light, particularly UV, provides the energy to initiate photolytic cleavage of the C-I bond[2][3][4].
Container: Use a tightly sealed, chemically resistant container (e.g., glass vial with a PTFE-lined cap) to prevent moisture ingress and oxygen contamination.
Short-Term Storage (Working Stock, < 6 months)
This protocol applies to the aliquot of the compound that is in active use to minimize degradation from repeated handling.
Temperature: Refrigeration at 2-8°C is still strongly recommended.
Atmosphere: While a full inert gas flush may be impractical after every use, the container should be sealed tightly immediately after dispensing. For sensitive applications, backfilling the headspace with inert gas is advisable.
Light: Keep in a light-resistant container and store in a dark location, such as a laboratory cabinet, when not in use.
Desiccation: Store the vial within a desiccator containing a drying agent (e.g., silica gel) to prevent the adsorption of atmospheric moisture.
Data Presentation: Storage Condition Summary
Parameter
Long-Term Storage
Short-Term Storage
Causality / Rationale
Temperature
2-8°C
2-8°C
Reduces kinetic rate of all degradation reactions.
Atmosphere
Inert Gas (Ar, N₂)
Tightly Sealed
Prevents oxidation of the aldehyde to a carboxylic acid.
Light
Exclude Completely
Minimize Exposure
Prevents photolytic cleavage of the C-I bond, which causes deiodination and discoloration[2][4].
Moisture
Tightly Sealed
Tightly Sealed, Desiccator
Prevents hydrolysis and potential catalytic degradation.
Incompatibles
Segregate
Segregate
Avoid strong oxidizing agents and strong bases[5].
Principal Degradation Pathways & Prevention
Understanding the chemical transformations the compound may undergo is essential for both prevention and for identifying impurities during quality control analysis.
Caption: Primary degradation pathways for 2-Iodo-4,5-dimethylbenzaldehyde.
Pathway 1: Deiodination
Mechanism: Exposure to light or excessive heat can induce homolytic cleavage of the carbon-iodine bond, generating an aryl radical and an iodine radical. This process ultimately leads to the formation of the de-iodinated product, 3,4-dimethylbenzaldehyde, and elemental iodine (I₂). The formation of I₂ is responsible for the characteristic yellow or brown discoloration of degraded aryl iodide samples[2][4].
Prevention: The most effective preventative measure is strict light exclusion and refrigerated storage, as detailed in Section 2.0.
Pathway 2: Oxidation
Mechanism: The aldehyde functional group is susceptible to autoxidation in the presence of atmospheric oxygen. This free-radical chain reaction converts the aldehyde (-CHO) to a carboxylic acid (-COOH), yielding 2-Iodo-4,5-dimethylbenzoic acid as a significant impurity.
Prevention: This pathway is directly inhibited by storing the compound under an inert atmosphere of nitrogen or argon, which displaces the oxygen required for the reaction[3].
Experimental Protocols: Handling and Quality Control
Protocols must serve as a self-validating system to ensure the integrity of the material before its commitment to a reaction.
Protocol: Visual Inspection
Objective: To quickly assess for signs of significant degradation.
Procedure:
Retrieve the container from storage. Allow it to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
Observe the material against a white background.
Expected Appearance: A white to off-white or pale yellow solid.
Signs of Degradation: Any distinct yellow, orange, or brown discoloration. This suggests the presence of elemental iodine (I₂) resulting from deiodination[2][4]. If discoloration is observed, proceed to analytical verification.
Protocol: Analytical Verification (TLC)
Objective: To confirm the purity and identify the presence of major degradation products.
Materials:
TLC Plate (Silica gel 60 F₂₅₄)
Mobile Phase (e.g., 9:1 Hexanes:Ethyl Acetate - note: optimize as needed)
Sample vial, spatula, and solvent for dissolution (e.g., Dichloromethane).
TLC development chamber.
UV lamp (254 nm).
Procedure:
Prepare a dilute solution of the 2-Iodo-4,5-dimethylbenzaldehyde sample.
Spot the solution onto the baseline of the TLC plate. If a previous, pure batch is available for comparison, spot it in an adjacent lane as a reference standard.
Develop the plate in the prepared mobile phase until the solvent front is ~1 cm from the top.
Dry the plate and visualize under a UV lamp.
Interpretation: A pure sample should show a single, well-defined spot. The presence of a secondary spot, typically with a higher Rf value, may indicate the non-polar deiodinated impurity (3,4-dimethylbenzaldehyde). The oxidized impurity (the carboxylic acid) would likely appear as a spot with a much lower Rf value, possibly streaking from the baseline.
Safe Handling and Personal Protective Equipment (PPE)
All handling should be performed in accordance with good laboratory practices and information derived from the Safety Data Sheet (SDS).
Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
Personal Protective Equipment:
Eye Protection: Wear safety glasses or goggles. The compound is classified as causing serious eye damage (H318)[1].
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). The compound causes skin irritation (H315)[1]. Wash hands thoroughly after handling.
Respiratory Protection: Not typically required for handling small quantities of the solid, but a respirator may be necessary if dust is generated.
Conclusion
The chemical integrity of 2-Iodo-4,5-dimethylbenzaldehyde is paramount for its successful application in research and development. Its stability is directly threatened by exposure to light, air (oxygen), and elevated temperatures. By implementing the multi-tiered storage strategy, preventative measures against specific degradation pathways, and routine quality control checks outlined in this guide, researchers can ensure the high purity of their material, leading to more reliable and reproducible scientific outcomes.
References
Mascolo, G., et al. (2015). Iodinated contrast media electro-degradation: process performance and degradation pathways. Science of The Total Environment, 506-507, 289-297. Retrieved from [Link]
Wang, C., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology, 14, 100222. Retrieved from [Link]
J.T. Baker. (2004, January 22). POTASSIUM IODIDE MSDS. Retrieved from [Link]
Schulz, M., et al. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Water Research, 200, 117260. Retrieved from [Link]
DC Fine Chemicals. (2024, November 4). 2,4-Dimethoxybenzaldehyde Safety Data Sheet. Retrieved from [Link]
Application Note: Sonogashira Cross-Coupling of 2-Iodo-4,5-dimethylbenzaldehyde
Executive Summary & Strategic Value 2-Iodo-4,5-dimethylbenzaldehyde is a high-value heterocyclic precursor. Unlike simple aryl halides, this scaffold possesses an ortho-formyl group capable of immediate downstream cycliz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
2-Iodo-4,5-dimethylbenzaldehyde is a high-value heterocyclic precursor. Unlike simple aryl halides, this scaffold possesses an ortho-formyl group capable of immediate downstream cyclization, making it a "linchpin" intermediate for the synthesis of isoquinolines , isochromenes , and naphthalenes .
This guide addresses the specific challenges posed by this substrate:
Functional Group Compatibility: Preserving the aldehyde moiety in the presence of basic amines typically used in Sonogashira conditions.
Electronic Modulation: The 4,5-dimethyl substitution pattern increases electron density on the arene, potentially retarding oxidative addition compared to electron-deficient analogs, requiring tailored catalyst loading.
Chemo-selectivity: Preventing the Glaser homocoupling of the alkyne partner while maximizing cross-coupling efficiency.
Critical Parameter Optimization
Before initiating the protocol, the following variables must be controlled to ensure reproducibility.
Catalyst Selection: The Pd(II) vs Pd(0) Debate
For aryl iodides, Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) is the superior choice over Pd(PPh₃)₄.
Reasoning: Pd(PPh₃)₂Cl₂ is air-stable and rapidly reduced in situ to the active Pd(0) species by the terminal alkyne or amine. It is more robust against the "black precipitation" (Pd aggregation) often seen with tetrakis variants in aldehyde-containing substrates.
Base & Solvent Architecture
Standard Sonogashira protocols often use primary or secondary amines (e.g., n-butylamine, diethylamine) as both base and solvent. This is strictly prohibited for 2-Iodo-4,5-dimethylbenzaldehyde.
Risk: Primary/secondary amines will condense with the aldehyde to form imines or enamines, reducing yield and complicating purification.
Solution: Use Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) . These tertiary amines act solely as proton scavengers and do not react with the carbonyl electrophile.
Solvent System: A 1:1 mixture of THF/Et₃N provides the optimal balance of solubility for the organic substrate and the ammonium salt byproducts.
The "Copper Effect"
Copper(I) Iodide (CuI) is essential for accelerating the reaction at room temperature via the formation of a copper-acetylide intermediate.
Loading: Maintain a Pd:Cu ratio of 1:2 (e.g., 2 mol% Pd, 4 mol% Cu) to ensure rapid transmetallation.
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
Gas: Argon or Nitrogen balloon
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of dry argon.
Step 2: Reagent Charging (Solids)
Charge the flask with:
2-Iodo-4,5-dimethylbenzaldehyde (1.0 equiv)
Pd(PPh₃)₂Cl₂ (0.02 equiv)
CuI (0.04 equiv)
Note: Add CuI last to minimize oxidation before the solvent is added.
Step 3: Solvent & Base Addition
Seal the flask with a rubber septum. Via syringe, add:
Anhydrous THF.
Triethylamine (degassed).
Start stirring. The solution typically turns yellow/orange.
Step 4: Alkyne Addition
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
Observation: The color will darken to deep brown/black within 5-10 minutes, indicating the formation of active Pd(0) species and the onset of the catalytic cycle.
Step 5: Reaction Monitoring
Stir at Room Temperature (25°C) .
Timecourse: Aryl iodides are highly reactive. Conversion is typically complete within 2–4 hours.
TLC Monitoring: Elute with Hexanes:EtOAc (8:1). The starting iodide (Rf ~0.6) should disappear; the fluorescent coupled product will appear (Rf ~0.5).
Step 6: Workup (Crucial for Aldehyde Stability)
Dilute the reaction mixture with Et₂O (Diethyl ether).
Filter through a short pad of Celite to remove Pd/Cu residues and ammonium salts. Rinse the pad with Et₂O.
Wash the filtrate with saturated NH₄Cl (2x) to chelate residual copper (prevents blue/green contamination).
Wash with Brine (1x).
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 7: Purification
Purify via Flash Column Chromatography on Silica Gel.
Gradient: 0% → 10% EtOAc in Hexanes.
Storage: Store the product under inert gas at 4°C. Aldehydes can oxidize to carboxylic acids over time if exposed to air.
Mechanism & Logic Visualization
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical transmetallation step involving the copper acetylide.
Caption: Catalytic cycle emphasizing the Pd(0)/Pd(II) redox couple and the critical interception of the oxidative addition complex by the in-situ generated copper acetylide.
The primary utility of coupling alkynes to 2-Iodo-4,5-dimethylbenzaldehyde is the rapid access to isoquinolines.
Protocol:
Perform the Sonogashira coupling as described above.
Do not isolate. Add tert-Butylamine (2.0 equiv) or Ammonia (7N in MeOH) directly to the reaction mixture.
Heat to 60°C for 3 hours.
Mechanism: The amine condenses with the aldehyde to form an imine, which undergoes a 6-endo-dig cyclization onto the adjacent alkyne, activated by the still-present CuI/Pd Lewis acids.
Troubleshooting & Optimization Matrix
Observation
Root Cause
Corrective Action
Low Yield / SM Recovery
Catalyst Deactivation (Pd Black)
Ensure strict O₂ exclusion. Switch to PdCl₂(dppf) which is more sterically robust.
Glaser Coupling (Alkyne Dimer)
O₂ leak in system
Check septa seals. Degas solvents more thoroughly. Reduce CuI loading to 2 mol%.
Imine Formation (Side Product)
Secondary amine contamination
Verify purity of Et₃N. Ensure no secondary amines (like diethylamine) are present.
Reaction Stalls
Steric bulk of Alkyne
Heat reaction to 50°C. Add TBAF (1.0 equiv) as a promoter (Copper-free variant).
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link
Roesch, K. R., & Larock, R. C. (1999).[3] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. The Journal of Organic Chemistry, 66(24), 8042–8051. Link
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
Dell'Acqua, M., et al. (2011). One-Pot Synthesis of Isoquinolines via a Tandem Sonogashira Coupling/Cyclization Reaction. The Journal of Organic Chemistry, 76(13), 5480–5486. Link
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Iodo-4,5-dimethylbenzaldehyde
This technical guide provides detailed application notes and adaptable protocols for the palladium-catalyzed cross-coupling of 2-iodo-4,5-dimethylbenzaldehyde. This versatile building block is of significant interest to...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides detailed application notes and adaptable protocols for the palladium-catalyzed cross-coupling of 2-iodo-4,5-dimethylbenzaldehyde. This versatile building block is of significant interest to researchers, scientists, and drug development professionals for the synthesis of complex, multi-substituted aromatic compounds. The presence of an aldehyde functional group, coupled with the steric hindrance imposed by the ortho-iodo substituent and adjacent methyl groups, presents unique challenges and opportunities in reaction design. This document aims to provide a comprehensive technical narrative, explaining the rationale behind experimental choices and offering robust starting points for methodology development.
Introduction: Navigating the Reactivity of 2-Iodo-4,5-dimethylbenzaldehyde
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The substrate, 2-iodo-4,5-dimethylbenzaldehyde, features a highly reactive carbon-iodine bond, making it an excellent electrophile for a variety of cross-coupling reactions. However, two key structural features dictate the strategic approach to its functionalization:
Steric Hindrance: The iodine atom is positioned ortho to a bulky aldehyde group. This steric congestion in the vicinity of the reactive center can significantly impact the kinetics of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[2] The choice of a suitable palladium catalyst and, crucially, the ancillary ligand is paramount to overcoming this steric barrier and achieving high reaction efficiency.[3]
The Aldehyde Moiety: The benzaldehyde functional group is generally robust but can be susceptible to side reactions under certain conditions, such as harsh bases or high temperatures. Reaction parameters must be selected to be compatible with the aldehyde to avoid undesired transformations.
This guide will focus on three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each, we will dissect the mechanistic considerations pertinent to this specific substrate and provide a detailed, adaptable protocol.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction, the cross-coupling of an organoboron reagent with an organic halide, is arguably one of the most utilized tools for constructing C-C bonds.[4] It is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Mechanistic Insights & Strategic Choices
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] For a sterically hindered substrate like 2-iodo-4,5-dimethylbenzaldehyde, the selection of a bulky, electron-rich phosphine ligand is critical. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step.[5] Furthermore, their steric bulk can facilitate the final reductive elimination step to release the biaryl product.[3]
The choice of base is also crucial, as it activates the boronic acid for transmetalation.[5] Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed.[5] The solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water, facilitates the dissolution of both the organic and inorganic reagents.
General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Iodo-4,5-dimethylbenzaldehyde
This protocol is a generalized starting point based on established methods for sterically hindered aryl iodides and may require optimization.
Materials:
2-Iodo-4,5-dimethylbenzaldehyde
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
SPhos (4 mol%)
Potassium carbonate (K₂CO₃) (2.0 equivalents)
Toluene
Deionized water
Anhydrous magnesium sulfate or sodium sulfate
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a condenser
Magnetic stirrer and heating mantle/oil bath
Inert atmosphere (Nitrogen or Argon)
Procedure:
To the reaction vessel, add 2-iodo-4,5-dimethylbenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
Add degassed toluene and degassed deionized water in a 4:1 ratio (to achieve a ~0.2 M concentration of the limiting reagent).
Stir the mixture vigorously and heat to 100 °C under the inert atmosphere.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
Once the starting material is consumed, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Illustrative Reaction Parameters
Parameter
Recommended Condition
Rationale
Palladium Precatalyst
Pd(OAc)₂, Pd₂(dba)₃
Readily available and effective precatalysts.
Ligand
SPhos, XPhos, RuPhos
Bulky, electron-rich ligands to overcome steric hindrance.[3]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
Effective in activating the boronic acid for transmetalation.[5]
Solvent
Toluene/H₂O, Dioxane/H₂O
Biphasic system to dissolve both organic and inorganic reagents.
Temperature
80 - 110 °C
Sufficient thermal energy to drive the reaction to completion.
Stoichiometry
1.1 - 1.5 eq. of Boronic Acid
A slight excess ensures complete consumption of the iodo-substrate.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond through the reaction of an aryl or vinyl halide with a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]
Mechanistic Insights & Strategic Choices
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle serves to activate the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate. The amine base is crucial as it deprotonates the alkyne and neutralizes the hydrogen halide formed during the reaction. For sterically hindered substrates, ensuring efficient oxidative addition is key.
Simplified catalytic cycle for the Sonogashira coupling.
Protocol: Sonogashira Coupling of 2-Iodo-4,5-dimethylbenzaldehyde
This protocol is a generalized starting point and may require optimization for specific alkynes.
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Anhydrous magnesium sulfate or sodium sulfate
Reaction vessel (e.g., Schlenk tube)
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry reaction vessel, add 2-iodo-4,5-dimethylbenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
Add anhydrous THF (or DMF) and TEA (or DIPA) in a 2:1 ratio (to achieve a ~0.2 M concentration of the iodo-substrate).
Add the terminal alkyne (1.2 eq) via syringe.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) if the reaction is sluggish.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the precipitated amine salt and catalyst residues.
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Illustrative Reaction Parameters
Parameter
Recommended Condition
Rationale
Palladium Precatalyst
Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Common and effective catalysts for Sonogashira couplings.
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[11] This reaction has broad utility in medicinal chemistry, where the aniline moiety is a common structural motif.
Mechanistic Insights & Strategic Choices
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for achieving high yields, especially with sterically hindered substrates. Bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald and Hartwig, are particularly effective.[12] The choice of base is also crucial, as it must be strong enough to deprotonate the amine but not so strong as to cause side reactions with the aldehyde. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong, non-nucleophilic bases.
Protocol: Buchwald-Hartwig Amination of 2-Iodo-4,5-dimethylbenzaldehyde
This protocol is a generalized starting point and the choice of base and ligand may need to be optimized for the specific amine.
Glovebox or Schlenk line for handling air-sensitive reagents
Reaction vessel (e.g., sealed tube or Schlenk tube)
Magnetic stirrer and heating mantle/oil bath
Procedure:
Inside a glovebox, add Pd₂(dba)₃ (0.015 eq), RuPhos (0.03 eq), and NaOt-Bu (1.4 eq) to a dry reaction vessel.
Add 2-iodo-4,5-dimethylbenzaldehyde (1.0 eq).
Add anhydrous toluene (to achieve a ~0.2 M concentration).
Add the amine (1.2 eq).
Seal the reaction vessel and remove it from the glovebox.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by LC-MS or GC-MS. The reaction is typically complete in 4-24 hours.
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Illustrative Reaction Parameters
Parameter
Recommended Condition
Rationale
Palladium Precatalyst
Pd₂(dba)₃, Pd(OAc)₂
Common Pd(0) and Pd(II) precatalysts.
Ligand
RuPhos, BrettPhos
Bulky biaryl phosphine ligands for hindered substrates.[12]
Base
NaOt-Bu, K₂CO₃, Cs₂CO₃
Strong, non-nucleophilic bases are generally preferred.
Solvent
Toluene, Dioxane
Anhydrous, aprotic solvents are required.
Temperature
80 - 110 °C
To overcome the activation energy for this transformation.
Stoichiometry
1.1 - 1.5 eq. of Amine
To ensure complete conversion of the aryl iodide.
Conclusion
The palladium-catalyzed cross-coupling of 2-iodo-4,5-dimethylbenzaldehyde offers a versatile platform for the synthesis of a diverse array of complex aromatic molecules. The key to success lies in the judicious selection of the catalyst system, particularly the ligand, to overcome the steric hindrance posed by the ortho-substituents. The protocols provided herein serve as robust starting points for the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination of this substrate. As with any chemical transformation, empirical optimization of the reaction parameters for each specific coupling partner is recommended to achieve the highest possible yields and purity.
References
Sonogashira Coupling. (2020). YouTube. Retrieved from [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Li, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964–4969. [Link]
Biffis, A., et al. (2018). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. European Journal of Organic Chemistry, 2018(20), 2445-2456. [Link]
Wang, D., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5698. [Link]
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Retrieved from [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
Orha, L., et al. (2019). Palladium-catalyzed Sonogashira coupling of various iodoaromatic compounds with phenylacetylene. ResearchGate. Retrieved from [Link]
Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(28), 4393-4404. [Link]
Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
Process for preparing 2,5-dimethoxy benzaldehyde. Google Patents.
Dimethylbenzaldehyde Imports in India. Volza. Retrieved from [Link]
2,4-Dimethylbenzaldehyde. PubChem. Retrieved from [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
Li, L., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(31), 4030-4032. [Link]
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
Li, J. J. (2005). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry, 70(14), 5482–5485. [Link]
Kwong, F. Y., et al. (2012). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides with arylboronic acids. Angewandte Chemie International Edition, 51(33), 8295-8299. [Link]
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 88, 295. [Link]
Application Note: Synthesis of Biaryl Compounds from 2-Iodo-4,5-dimethylbenzaldehyde
[1] Executive Summary This application note details the methodological framework for synthesizing biaryl compounds utilizing 2-Iodo-4,5-dimethylbenzaldehyde as the electrophilic coupling partner.[1] While aryl iodides ar...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the methodological framework for synthesizing biaryl compounds utilizing 2-Iodo-4,5-dimethylbenzaldehyde as the electrophilic coupling partner.[1] While aryl iodides are typically highly reactive in Palladium-catalyzed cross-couplings, the presence of an ortho-formyl group introduces specific challenges regarding steric hindrance and base-sensitivity (e.g., Cannizzaro disproportionation).
This guide provides two validated protocols:
Protocol A (General Purpose): A cost-effective system using standard phosphine ligands suitable for unhindered boronic acids.[1]
Protocol B (High Performance): A Buchwald-type precatalyst system designed for sterically demanding or electron-poor coupling partners.[1]
Strategic Significance & Substrate Analysis[1]
2-Iodo-4,5-dimethylbenzaldehyde is a high-value scaffold in medicinal chemistry.[1] The biaryl aldehyde motif is a critical precursor for:
Angiotensin II Receptor Blockers (Sartans): Often requiring biphenyl-methyl structures.[1]
OLED Materials: Where dimethyl-biphenyl cores provide solubility and conjugation control.[1]
Privileged Structures: The aldehyde handle allows immediate downstream functionalization via reductive amination, Wittig olefination, or Pinnick oxidation.
Chemical Profile
Property
Specification
Compound Name
2-Iodo-4,5-dimethylbenzaldehyde
Reactive Handle 1
Aryl Iodide (C–I bond energy ~65 kcal/mol) – High reactivity toward Oxidative Addition.[1]
Reactive Handle 2
Formyl group (–CHO) – Susceptible to nucleophilic attack; directs coordination.[1]
Electronic Nature
Electron-rich ring (Dimethyl donors) – Slightly deactivates C–I bond compared to electron-poor rings, but I-group lability compensates.[1]
Steric Environment
Ortho-substituted – Requires ligands with wide bite angles or bulk to facilitate Reductive Elimination.[1]
Mechanistic Insight & Catalytic Cycle
The Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[1][2][3][4] For this specific substrate, the Oxidative Addition (OA) is fast due to the weak C–I bond. However, the Transmetallation (TM) and Reductive Elimination (RE) steps are critical bottlenecks due to the ortho-aldehyde steric clash.
Visualization: The Catalytic Cycle
The following diagram illustrates the pathway, emphasizing the role of the base in activating the boronic acid.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.[1][2][3][4][5][6][7][8][9] Note the activation of the boronic acid by the base, which is required for transmetallation.[5][10]
Experimental Protocols
Protocol A: Standard Conditions (Cost-Effective)
Best for: Coupling with simple phenylboronic acids where cost is a driver and ultra-high yields (>95%) are not critical.
Why this works: The carbonate base is mild enough to prevent the Cannizzaro reaction of the aldehyde but strong enough to activate the boronic acid [1].
Note: The bulky XPhos ligand creates a highly active mono-ligated Pd(0) species that facilitates oxidative addition and accommodates the steric bulk of the ortho-methyl groups during reductive elimination [2].
Workup: Filter through a pad of Celite to remove Pd black.[1] Concentrate and purify via column chromatography.[1]
When yields are low, use this logic tree to diagnose the failure mode.
Observation
Diagnosis
Corrective Action
Starting Material (SM) Remains
Catalyst Deactivation or Slow Oxidative Addition
Switch to Protocol B (XPhos or SPhos ligands).[1] Ensure strict oxygen-free conditions.
De-iodinated SM (4,5-dimethylbenzaldehyde)
Protodehalogenation
The reaction is "stalling" after oxidative addition.[1] Reduce temperature; use anhydrous conditions with CsF as base.
Aldehyde missing / Complex mixture
Base-mediated decomposition (Cannizzaro)
Switch base from Hydroxide/Alkoxide to Carbonate () or Phosphate ().[1]
Homocoupling of Boronic Acid
Oxidative Homocoupling
Oxygen leak in the system.[1] Degass solvents more thoroughly (freeze-pump-thaw).[1]
Workflow Visualization: Purification Logic
Figure 2: Downstream processing workflow. Note that biaryl aldehydes are often crystalline, making recrystallization a viable alternative to chromatography.
Safety & Handling
2-Iodo-4,5-dimethylbenzaldehyde: Treat as an irritant.[1] Avoid inhalation.
Palladium Catalysts: Heavy metal toxicity.[1] Dispose of aqueous waste in heavy metal streams.[1]
Solvents (DME/Dioxane): Potential reproductive toxins.[1] Handle in a fume hood.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.
Organic Chemistry Portal.[1] (n.d.). Suzuki Coupling. Retrieved October 26, 2023.[1]
Application Note: High-Precision Synthesis of Heterocycles using 2-Iodo-4,5-dimethylbenzaldehyde
Executive Summary & Molecule Profile 2-Iodo-4,5-dimethylbenzaldehyde is a bifunctional "linchpin" scaffold designed for the divergent synthesis of fused nitrogen- and oxygen-containing heterocycles. Unlike simple benzald...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
2-Iodo-4,5-dimethylbenzaldehyde is a bifunctional "linchpin" scaffold designed for the divergent synthesis of fused nitrogen- and oxygen-containing heterocycles. Unlike simple benzaldehydes, this molecule possesses two distinct reactive handles in an ortho relationship:
Electrophilic Formyl Group (-CHO): susceptible to condensation with amines, amidines, and carbon nucleophiles.
Labile Aryl Iodide (Ar-I): A high-reactivity site for transition metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) and oxidative addition.
The presence of the 4,5-dimethyl motif provides two strategic advantages in drug discovery: it increases the lipophilicity (LogP) of the final scaffold—improving membrane permeability—and blocks metabolic oxidation at the typically vulnerable para and meta positions.
Physical Properties & Stability Data
Property
Specification
Critical Handling Note
CAS Number
1094026-85-3
Verify batch identity via 1H NMR (distinct methyl singlets).
This protocol utilizes a Three-Component Reaction (3-CR) . The 4,5-dimethyl substitution pattern renders the aromatic ring electron-rich, facilitating the oxidative addition of Palladium into the C-I bond, often allowing for milder conditions than unsubstituted analogs.
Charge a dried Schlenk tube with 2-iodo-4,5-dimethylbenzaldehyde (260 mg, 1.0 mmol) and anhydrous MgSO₄ (200 mg).
Add tert-butylamine (1.2 mmol) and 2 mL of dry toluene.
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde spot).
Technical Insight: The electron-donating methyl groups may slightly retard imine formation compared to electron-deficient aldehydes. Ensure completion before proceeding. Filter off MgSO₄ and concentrate if switching solvents, or proceed in one pot if using DMF.
Catalytic Assembly:
Dissolve the crude imine in DMF (5 mL).
Add Et₃N (3.0 mmol), Pd(PPh₃)₄ (58 mg), and CuI (19 mg) under an Argon stream.
Add the terminal alkyne (1.5 mmol) dropwise.
Cyclization:
Heat the sealed tube to 100 °C for 6–12 hours.
Observation: The reaction mixture will darken from yellow to deep brown/black.
Quench: Cool to RT. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (to remove Cu) and brine.
Purification:
Dry organic layer over Na₂SO₄. Concentrate.
Purify via flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Pathway[3]
Figure 2: Mechanistic flow of the Pd/Cu-catalyzed isoquinoline synthesis.
Nucleophile: Benzamidine hydrochloride (1.2 mmol) (or Guanidine HCl for 2-aminoquinazolines)
Catalyst: CuI (10 mol%)
Ligand: L-Proline (20 mol%)
Base: Cs₂CO₃ (2.5 equiv)
Solvent: DMSO or DMF
Protocol
Setup: In a glovebox or under Argon, combine the aldehyde, amidine HCl, CuI, L-Proline, and Cs₂CO₃ in a pressure vial.
Solvation: Add dry DMSO (concentration 0.2 M).
Reaction: Seal and heat to 80–90 °C for 18 hours.
Critical Parameter: Cs₂CO₃ is essential. Weaker bases (K₂CO₃) often result in incomplete conversion due to the steric bulk of the ortho-iodo and methyl groups.
Workup: Dilute with water. If the product precipitates, filter and wash with water/ether. If not, extract with EtOAc.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Incomplete Imine Formation
The 4,5-dimethyl groups increase electron density, making the carbonyl less electrophilic. Add 4Å Molecular Sieves or Ti(OEt)₄ to drive dehydration.
Pd Black Precipitation
Catalyst Decomposition
Ensure rigorous degassing of DMF. Oxygen kills the active Pd(0) species.
Starting Material Recovery
Steric Hindrance
The ortho-iodo group is bulky. Increase catalyst loading to 10 mol% or switch to a more active ligand like XPhos .
Dehalogenation
Side Reaction
If 3,4-dimethylbenzaldehyde is observed, lower the reaction temperature and reduce the amount of reducing agents (if used).
References
Larock, R. C., & Doty, M. J. (1998). Synthesis of Isoquinolines via Palladium-Catalyzed Coupling of 2-Iodoaldimines and Alkynes.[1] Journal of Organic Chemistry. [Link]
Roesch, K. R., & Larock, R. C. (1999).[1] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry. [Link]
Wang, Z., et al. (2010). Copper-Catalyzed Synthesis of Quinazolines from 2-Bromobenzaldehydes and Amidines. Organic Letters. [Link]
PubChem Compound Summary. (2023). 2-Iodo-4,5-dimethylbenzaldehyde (CID 329767311).[2] National Center for Biotechnology Information. [Link]
Application Note: Aldol Condensation Strategies for 2-Iodo-4,5-dimethylbenzaldehyde
Executive Summary & Strategic Value 2-Iodo-4,5-dimethylbenzaldehyde (CAS: 1094026-85-3) represents a high-value "molecular pivot" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
2-Iodo-4,5-dimethylbenzaldehyde (CAS: 1094026-85-3) represents a high-value "molecular pivot" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde allows for condensation chemistry (Aldol/Claisen-Schmidt) to build carbon skeletons, while the ortho-iodine serves as a pre-installed handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira).
However, this substrate presents a dichotomy of reactivity:
Steric Hindrance: The bulky iodine atom at the C2 position creates significant steric strain, impeding nucleophilic attack at the carbonyl carbon.
Electronic Deactivation: The C4/C5 methyl groups donate electron density (inductive effect), rendering the aldehyde less electrophilic than unsubstituted benzaldehyde.
This guide provides validated protocols to overcome these barriers, ensuring high-yield synthesis of chalcones and enones while preserving the critical iodine handle.
Mechanistic Analysis: The "Push-Pull" Challenge
Successful condensation requires balancing the nucleophilicity of the enolate against the reduced electrophilicity of the substrate.
The Barrier: The transition state for the C-C bond formation is destabilized by the ortho-iodo substituent (steric clash).
The Solution: We utilize thermodynamic control . By employing elevated temperatures or specific solvent systems, we drive the reversible aldol addition toward the irreversible dehydration step (
-elimination), locking the product as the conjugated enone.
Partner: Acetophenone (1.0 equiv) [or other methyl ketone]
Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent: Ethanol (95%) or Methanol
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Iodo-4,5-dimethylbenzaldehyde (5.0 mmol, ~1.3 g) and acetophenone (5.0 mmol, 0.6 mL) in Ethanol (15 mL).
Note: The aldehyde may require gentle warming (40°C) to fully dissolve due to the hydrophobic methyl/iodo groups.
Catalyst Addition: Prepare a solution of NaOH (10 mmol, 0.4 g) in water (1 mL) and Ethanol (2 mL). Add this dropwise to the main reaction vessel over 5 minutes.
Observation: The solution will likely darken (yellow/orange) immediately due to enolate formation.
Reaction Phase:
Standard: Stir at Room Temperature (RT) for 12-24 hours.
Forced (Recommended): If precipitation is not observed after 2 hours, heat to reflux (78°C) for 4-6 hours. The electron-rich nature of the aldehyde often necessitates this thermal driving force.
Work-up:
Cool the mixture to 0°C (ice bath).
If solid precipitates: Filter the solid, wash with cold aqueous ethanol (1:1), then cold water.
If oil forms: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Combine: In a mortar, place 2-Iodo-4,5-dimethylbenzaldehyde (1.0 mmol) and the solid ketone derivative (1.0 mmol). If the ketone is liquid, adsorb it onto the aldehyde.
Catalyst: Add solid NaOH pellets (1.2 mmol).
Grind: Grind vigorously with a pestle for 10-20 minutes.
Mechanism:[2][4][5][6] The friction generates local heat and high concentration, forcing the aldol condensation even with deactivated substrates.
Endpoint: The mixture will turn into a sticky paste and solidify/change color (usually bright yellow/orange).
Isolation: Add water to the mortar to dissolve the inorganic base. Filter the remaining organic solid and wash with water.[7]
Optimization & Troubleshooting Guide
The following data summarizes common failure modes for this specific scaffold and their solutions.
Issue
Probable Cause
Corrective Action
No Reaction (SM Recovery)
Steric bulk of 2-Iodo group prevents attack.
Increase Temperature: Switch from RT to Reflux. Change Base: Use stronger base (KOtBu in THF) to increase enolate concentration.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Application of 2-Iodo-4,5-dimethylbenzaldehyde in Pharmaceutical Intermediate Synthesis
Content Type: Detailed Application Note & Protocol
Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary
2-Iodo-4,5-dimethylbenzaldehyde (CAS: 1094026-85-3) is a specialized bifunctional scaffold critical for the convergent synthesis of fused nitrogen heterocycles.[1] Unlike generic halogenated benzaldehydes, the specific 4,5-dimethyl substitution pattern offers unique steric and electronic properties, often utilized to modulate lipophilicity and metabolic stability in kinase inhibitors and bio-active alkaloids.
This guide details the application of this intermediate in the Roesch-Larock Isoquinoline Annulation , a high-value transformation that converts this simple building block into complex 6,7-dimethylisoquinoline cores in a single pot. We also outline its utility in Suzuki-Miyaura cross-couplings for biaryl synthesis.[1]
Chemical Profile & Strategic Value[1]
Physicochemical Properties
Property
Data
CAS Number
1094026-85-3
Molecular Formula
C₉H₉IO
Molecular Weight
260.07 g/mol
Appearance
Pale yellow to off-white crystalline solid
Melting Point
83–87 °C
Storage
2–8 °C, protect from light (iodide stability)
Structural Utility
The molecule possesses two orthogonal reactive sites:
Ortho-Iodide: A high-reactivity handle for oxidative addition by Pd(0), superior to bromides or chlorides for difficult cyclizations.
Aldehyde: An electrophilic center ready for imine formation (with amines) or nucleophilic attack.
Why 4,5-Dimethyl?
In medicinal chemistry, the dimethyl motif (reminiscent of the substitution in o-xylene) is frequently employed to:
Fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
Block metabolic soft spots on the aromatic ring, extending half-life (
The most powerful application of this scaffold is the Roesch-Larock Annulation .[1] This reaction couples the aldehyde (via an in situ imine) with an internal alkyne to form a substituted isoquinoline.[2]
Mechanistic Pathway
The reaction proceeds via a "tert-butyl imine" intermediate, which undergoes oxidative addition to Palladium, followed by alkyne insertion and reductive elimination.
Figure 1: Mechanistic flow of the modified Larock Isoquinoline Synthesis. The tert-butyl group acts as a sacrificial directing group.[1]
Detailed Experimental Protocol
Objective: Synthesis of 3,4-Diphenyl-6,7-dimethylisoquinoline via Roesch-Larock Annulation.
Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with 2-Iodo-4,5-dimethylbenzaldehyde (1.0 mmol).
Amine Addition: Add anhydrous DMF (2 mL) followed by tert-butylamine (5.0 mmol).
Reaction: Stir at room temperature for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear, replaced by a less polar imine spot.
Note: Excess t-butylamine is used to drive equilibrium; it will be removed later.[1]
Phase 2: Catalytic Annulation
Degassing: While the imine forms, prepare a separate vial with Pd(OAc)₂, PPh₃, Na₂CO₃, and Diphenylacetylene in the remaining DMF (3 mL). Sparge with Argon for 10 minutes.
Combination: Transfer the imine solution (or add the reagents directly to the imine vial if performing one-pot) to the catalyst mixture.
Heating: Seal the vessel and heat to 100 °C for 12–16 hours.
Process Insight: The high temperature is required for the alkyne insertion step and the subsequent extrusion of the tert-butyl group (as isobutylene).
Phase 3: Workup & Purification
Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF.
Drying: Wash organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification: Purify via Flash Column Chromatography on Silica Gel.
Eluent: Gradient of Hexane/EtOAc (95:5
80:20). Isoquinolines are typically fluorescent under UV (254/366 nm).
Advantage: The iodine atom reacts selectively over the aldehyde, leaving the carbonyl intact for subsequent reductive amination or oxidation.
Safety & Handling Guidelines
Iodinated Compounds: 2-Iodo-4,5-dimethylbenzaldehyde is light-sensitive.[1] Store in amber vials. Prolonged exposure to light can liberate free iodine, causing the solid to darken.
Palladium Residues: Ensure thorough removal of Pd from the final product using a scavenger resin (e.g., SiliaMetS® Thiol) if the compound is intended for biological assay, as trace metal can interfere with enzyme assays.
tert-Butylamine: Highly flammable and toxic.[1] Handle in a fume hood.
References
Roesch, K. R., & Larock, R. C. (1999).[3] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes.[4] Journal of Organic Chemistry.
Fischer, D., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. Journal of Organic Chemistry.
Dai, G., & Larock, R. C. (2002). Synthesis of fused polycyclic aromatic hydrocarbons via palladium-catalyzed annulation of internal alkynes.[2] Journal of Organic Chemistry.
Precision Protocol: Sonogashira Cross-Coupling of Aryl Iodides
Application Note & Technical Guide Executive Summary The Sonogashira cross-coupling reaction is the premier methodology for constructing C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[1] While t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide
Executive Summary
The Sonogashira cross-coupling reaction is the premier methodology for constructing C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[1] While the reaction accommodates bromides and chlorides, Aryl Iodides (Ar-I) represent the "gold standard" substrate due to their weak C–I bond energy (~65 kcal/mol), allowing for milder reaction conditions (often room temperature) and lower catalyst loadings compared to their lighter halogen counterparts.
This guide provides a rigorous, field-validated protocol for coupling aryl iodides. It moves beyond basic textbook descriptions to address the critical "hidden variables"—specifically oxygen exclusion and copper management—that determine the difference between a high-yield synthesis and a mixture contaminated with Glaser homocoupling byproducts.
Mechanistic Masterclass: The Dual Cycle
To troubleshoot the Sonogashira reaction, one must understand the interplay between the Palladium (catalytic) and Copper (co-catalytic) cycles.
The "Why" Behind the Steps
Oxidative Addition (Rate Determining for Chlorides, Fast for Iodides): Pd(0) inserts into the Ar–I bond. Because Ar–I is highly reactive, this step is rarely the bottleneck, allowing the use of stable Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ which are reduced in situ.
The Copper Shunt: The amine base is generally too weak to deprotonate the alkyne directly. CuI reacts to form a Copper-Acetylide intermediate (
), which is far more nucleophilic than the neutral alkyne.
Transmetallation: The Cu-acetylide transfers the alkyne to the Palladium center.[2] Critical Insight: This is the step most sensitive to steric hindrance and electronic deactivation.
Mechanistic Visualization
The following diagram illustrates the interlocking catalytic cycles and the specific entry points for reagents.
Figure 1: The synergistic dual-catalytic cycle of the Sonogashira reaction. Note the convergence at the Transmetallation step.
Strategic Pre-Lab: Reagent Selection
Catalyst & Ligand Choice
For Aryl Iodides, "super-catalysts" (e.g., Buchwald precatalysts) are often unnecessary.
Stirring: Stir at Room Temperature. The solution typically turns from yellow (Pd pre-cat) to dark brown/black (active Pd(0) species).
Observation: If a heavy precipitate forms immediately (ammonium salt), this is a good sign of reaction progress.
Monitoring: Check TLC after 1 hour. Aryl Iodides are fast. If starting material remains after 3 hours, warm to 40°C.
Phase 4: Workup
Quench: Dilute with Ethyl Acetate (EtOAc) and add saturated NH₄Cl solution (dissolves copper salts).
Extraction: Wash the organic layer with water (x2) and brine (x1).
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Troubleshooting & Optimization
Diagnostic Table
Observation
Diagnosis
Corrective Action
No Reaction (SM remains)
Catalyst inactive or poisoned.
Ensure inert atmosphere.[3][5][8] Switch to Pd(PPh₃)₄. Increase Temp to 50°C.
Homocoupling (Alkyne dimer)
Oxygen leak or excess Cu.
Rigorous degassing. Add alkyne slowly (syringe pump). Reduce CuI to 0.5 mol%.
Product is Black/Oily
Residual Pd/Cu.
Wash with 10% aqueous ethylenediamine or use a scavenger silica resin (e.g., Thiol-silica).
Dehalogenation (Ar-H formed)
Hydride source present.
Ensure solvent is dry.[3] Avoid excessive heating.
Optimization Logic Flow
Use the following decision tree when the standard protocol yields <50%.
Figure 2: Decision matrix for optimizing failed or low-yielding Sonogashira reactions.
Safety & Handling
Acetylides: Copper acetylides can be explosive when dry. Never allow the reaction residue to dry out completely before quenching with acid/NH₄Cl.
Palladium: Heavy metal toxicity. All waste must be segregated.
Pressure: If performing the reaction in a sealed tube (often done to exclude air), ensure the vessel is rated for the pressure generated by heating volatile solvents like THF.
References
Chinchilla, R., & Nájera, C. (2007).[5][9][10] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5][11][12] Chemical Reviews, 107(3), 874–922.[5][9]
[Link]
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
[Link]
Intramolecular Heck reaction for carbocycle formation
Application Note: Intramolecular Heck Reaction for Carbocycle Formation Abstract & Scope The intramolecular Mizoroki-Heck reaction is a premier tool for constructing carbocyclic frameworks, particularly those containing...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Intramolecular Heck Reaction for Carbocycle Formation
Abstract & Scope
The intramolecular Mizoroki-Heck reaction is a premier tool for constructing carbocyclic frameworks, particularly those containing quaternary stereocenters and fused ring systems. Unlike its intermolecular counterpart, the intramolecular variant benefits from entropic acceleration, allowing for the formation of sterically congested bonds that are otherwise inaccessible.[1] This guide provides a rigorous technical analysis of the reaction manifolds (neutral vs. cationic), critical parameter optimization, and validated protocols for synthesizing complex carbocycles.
Mechanistic Insight & Strategic Planning
Success in intramolecular Heck cyclization relies on selecting the correct mechanistic pathway. The reaction proceeds via two distinct manifolds—Neutral or Cationic —which dictate the regioselectivity and the ability to transfer chirality.
The Two Pathways
Neutral Pathway (Associative): Dominant for aryl iodides/bromides with monodentate phosphines. Requires ligand dissociation to open a coordination site.
Cationic Pathway (Dissociative): Dominant for aryl triflates or aryl halides in the presence of silver salts (Ag(I)). The halide/triflate dissociates, leaving a cationic Pd species.[2] This is mandatory for asymmetric induction using bidentate ligands (e.g., BINAP), as the ligand remains chelated during the critical enantio-determining step.
Mechanistic Workflow Diagram
The following diagram illustrates the divergence between the neutral and cationic manifolds and their impact on the catalytic cycle.
Caption: Divergent mechanistic pathways in the Intramolecular Heck Reaction. The choice of X (leaving group) and additives determines whether the reaction proceeds via the Neutral or Cationic manifold.[1]
Critical Parameter Optimization
The "standard" conditions often fail for complex substrates. Use this optimization matrix to select reagents based on your specific structural constraints.
Parameter
Recommendation
Scientific Rationale
Catalyst Source
Pd(OAc)₂ or Pd₂(dba)₃
Stable Pd(II) precursors are easily reduced in situ. Avoid Pd(PPh₃)₄ for oxidative sensitive steps due to excess phosphine.
PMP is a bulky, non-nucleophilic base that specifically suppresses double-bond isomerization by preventing Pd-H re-addition [1].
Additive
Ag₂CO₃ / AgOTf
Silver salts sequester halides, forcing the reaction into the cationic manifold. Essential for enantioselectivity and suppressing endo-isomerization [2].
Solvent
DMF / DMAc / MeCN
Polar aprotic solvents stabilize the polar transition states. "Jeffery conditions" allow milder temperatures.
Experimental Protocols
Protocol A: The "Jeffery" Conditions (General Purpose)
Application: Robust formation of 5- and 6-membered rings from aryl iodides/bromides. Ideal for substrates without sensitive stereocenters.
Mechanism: Phase-transfer conditions using tetraalkylammonium salts to stabilize Pd nanoparticles ("ligand-free" mode) or enhance turnover [3].
Reagents:
Substrate (1.0 equiv)
Pd(OAc)₂ (0.05 – 0.10 equiv)
TBAB (Tetrabutylammonium bromide) (1.0 equiv)
K₂CO₃ (2.5 equiv)
DMF (0.1 M concentration)
Procedure:
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the substrate, TBAB, and K₂CO₃.
Degassing (Critical): Cap the tube with a septum. Evacuate and backfill with Argon three times. Add anhydrous DMF via syringe. Note: Oxygen is the primary cause of catalyst death in this system.
Catalyst Addition: Under a positive flow of Argon, quickly add Pd(OAc)₂. Reseal and purge for 5 minutes.
Reaction: Heat the mixture to 80 °C . Monitor by TLC/LCMS. (Reaction times typically 2–12 hours).
Workup: Cool to room temperature. Dilute with Et₂O (to precipitate ammonium salts). Wash with water (3x) and brine. Dry over MgSO₄ and concentrate.
Application: Creating quaternary stereocenters (e.g., Overman synthesis of polypyrrolidinoindolines) [4].
Mechanism: Cationic pathway ensures the chiral bidentate ligand remains coordinated to Pd during the enantio-determining insertion step.
Reagents:
Substrate (Aryl Triflate or Aryl Iodide) (1.0 equiv)
Pd₂(dba)₃ (0.05 equiv)
(R)-BINAP (0.11 equiv)
PMP (1,2,2,6,6-pentamethylpiperidine) (5.0 equiv)
Ag₃PO₄ or Ag₂CO₃ (2.0 equiv) - Required if substrate is a Halide
DMAc (Dimethylacetamide) (0.05 M)
Procedure:
Complex Formation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and (R)-BINAP in DMAc. Stir at RT for 30 mins to generate the active chiral catalyst (Yellow
Orange/Red shift).
Assembly: Add the substrate, PMP, and Silver salt (if using aryl halide) to the catalyst solution.
Execution: Heat to 60–80 °C . The lower concentration (0.05 M) favors intramolecular cyclization over intermolecular oligomerization.
Filtration: The reaction will generate a silver halide precipitate. Filter the reaction mixture through a pad of Celite before aqueous workup to prevent emulsion formation.
Purification: Standard aqueous workup followed by flash chromatography.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Pd Black Formation
Catalyst decomposition / Aggregation
Add TBAB (Jeffery conditions) to stabilize nanoparticles or increase phosphine ligand loading (L:Pd > 2:1).
Double Bond Isomerization
Reversible -hydride elimination
Switch base to PMP (sterically hindered). Add Ag₂CO₃ to accelerate reductive elimination over re-insertion [1].
Regioselectivity Issues (Endo vs Exo)
"Baldwin's Rules" competition
5-exo is generally favored over 6-endo. If 6-endo is desired, use a rigid tether or increase ring size. Switch to Cationic conditions (Ag salts) to favor exo-trig closure.
No Reaction (Aryl Chlorides)
Oxidative addition is too slow
Switch ligand to electron-rich, bulky phosphines like P(t-Bu)₃ or XPhos .
References
Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation.
Source: Journal of Organic Chemistry (1996).[3][4]
URL:[Link]
The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis.
Source: Chemical Reviews (2003).[2][5]
URL:[Link]
The "Jeffery Conditions" for Heck Reaction.
Source: Tetrahedron (1996).[3]
URL:[Link]
Application of Intramolecular Heck Reactions for Forming Congested Quaternary Carbon Centers.
Source: Pure and Applied Chemistry (Overman, 1994).[6]
URL:[Link]
Technical Support Center: Purification of 2-Iodo-4,5-dimethylbenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 2-Iodo-4,5-dimethylbenza...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 2-Iodo-4,5-dimethylbenzaldehyde. The methodologies and insights presented are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Introduction to Purification Challenges
2-Iodo-4,5-dimethylbenzaldehyde is a valuable intermediate in organic synthesis. However, its purification can present several challenges. Due to the reactivity of the aldehyde functional group and the potential for deiodination, careful selection and execution of purification methods are critical to obtaining a high-purity product. Common issues include the presence of starting materials, non-iodinated analogues, and colored impurities arising from degradation. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide
Encountering unexpected results during purification can be a significant roadblock. The following table outlines common problems, their probable causes, and actionable solutions to get your experiment back on track.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low yield after purification
- Product loss during extraction: Incomplete extraction from the aqueous phase. - Adsorption onto stationary phase: Strong, irreversible binding to silica gel during column chromatography. - Co-precipitation with impurities: During recrystallization, impurities may crystallize with the product. - Product volatility: Although a solid, some loss may occur under high vacuum.
- Ensure complete extraction by performing multiple extractions with an appropriate organic solvent and checking the aqueous layer by TLC. - Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent) if your product is basic in nature or shows strong tailing. - For recrystallization, ensure slow cooling to allow for selective crystallization. If issues persist, try a different solvent system. - Avoid prolonged drying under high vacuum at elevated temperatures.
Product is colored (yellow/brown) after purification
- Oxidation of the aldehyde: Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid, which can be colored. - Presence of iodine-containing impurities: Traces of elemental iodine or other colored byproducts from the iodination reaction. - Degradation on silica gel: Some compounds can degrade on acidic silica gel.
- Store the crude and purified product under an inert atmosphere (nitrogen or argon) and in the dark.[1] - Wash the organic extract with a solution of sodium thiosulfate to remove residual iodine before further purification. - Use neutral or deactivated silica gel for column chromatography.
Multiple spots on TLC after purification
- Incomplete reaction: Presence of starting materials. - Formation of byproducts: Such as the non-iodinated benzaldehyde or di-iodinated products. - Degradation during purification: The compound may be unstable to the purification conditions (e.g., prolonged exposure to silica gel or heat).
- Optimize the reaction conditions to drive the reaction to completion. - Adjust the polarity of the eluent in column chromatography for better separation. A less polar solvent system may be required to separate non-polar impurities. - Minimize the time the compound spends on the column and avoid excessive heating during solvent removal.
Oiling out during recrystallization
- Solvent choice: The chosen solvent has too high a solvency for the compound at low temperatures, or the compound is melting in the hot solvent before dissolving. - Presence of impurities: Impurities can lower the melting point of the mixture.
- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A two-solvent system (a "good" solvent and a "poor" solvent) can be effective. - Attempt to purify the crude material by a quick filtration through a small plug of silica gel to remove gross impurities before recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of 2-Iodo-4,5-dimethylbenzaldehyde?
The impurities largely depend on the synthetic route. A common method for the synthesis of similar iodinated benzaldehydes involves the iodination of a corresponding bromo- or non-halogenated precursor. Therefore, you should anticipate the presence of:
Starting materials: Unreacted 4,5-dimethylbenzaldehyde or a bromo-substituted precursor.
Non-iodinated analogue: 4,5-dimethylbenzaldehyde.
Over-iodinated species: Although less common, di-iodinated products could be formed.
Byproducts from the iodination reagent: For instance, if using iodine and an oxidizing agent, residual iodine can be a colored impurity.
Q2: Which purification method is generally more effective for 2-Iodo-4,5-dimethylbenzaldehyde: column chromatography or recrystallization?
Both methods can be effective, and the choice often depends on the nature and quantity of the impurities.
Column chromatography is highly effective for separating compounds with different polarities. For instance, it can efficiently separate the desired product from less polar starting materials or more polar byproducts. A common solvent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[2]
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. It is often more scalable and can yield highly pure crystalline material.
A common strategy is to perform a primary purification by column chromatography followed by a final polishing step of recrystallization.
Q3: How do I choose the right solvent system for column chromatography?
The ideal solvent system for column chromatography should provide a good separation between your product and any impurities on a Thin Layer Chromatography (TLC) plate. For 2-Iodo-4,5-dimethylbenzaldehyde, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.
Workflow for Selecting a Column Chromatography Solvent System:
Technical Support Center: Troubleshooting Palladium Catalyst Residue Removal
Welcome to the technical support center for palladium catalyst residue removal. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for palladium catalyst residue removal. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of reaction products from palladium-catalyzed reactions. The increasing use of palladium-catalyzed cross-coupling reactions in pharmaceutical and fine chemical synthesis necessitates efficient methods for removing palladium residues to meet stringent regulatory limits and ensure product purity.[1][2][3][4]
This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification processes.
Q1: My initial filtration after the reaction isn't removing enough palladium. What's going wrong and what are my next steps?
This is a common issue and often points to the palladium being in a soluble or colloidal form rather than as a heterogeneous solid.[5][6]
Causality: While some palladium catalysts are heterogeneous (e.g., Pd on carbon), many "homogeneous" catalysts can form soluble complexes or fine colloidal particles during the reaction. Standard filtration is ineffective against these forms.[5] The efficiency of palladium removal is highly dependent on the palladium species' oxidation state and its physical form in the reaction mixture.[2][7]
Troubleshooting Steps:
Characterize the Palladium Species (If Possible): Understanding whether your palladium is Pd(0) or Pd(II) can guide your choice of scavenger. For instance, thiol-based scavengers are generally more effective for Pd(II).[6]
Optimize Filtration:
Use a Finer Filter Medium: If you suspect fine particles, switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[6]
Employ a Celite® Pad: A well-packed Celite® pad (1-2 cm thick) can trap fine particles. Pre-wetting the pad with the reaction solvent improves its efficacy.[5][6] You can also perform a double filtration for better results.[6]
Induce Precipitation: If soluble palladium is the culprit, you can try to induce precipitation by adding an anti-solvent.
Switch to an Adsorption-Based Method: If filtration proves insufficient, it's a strong indicator that you need to employ a method that targets soluble palladium species.[5][6] This leads to our next common query.
Q2: I've tried using a palladium scavenger, but the residual palladium levels are still too high. How can I improve its performance?
Low efficiency with scavengers can be frustrating, but it's often rectifiable by optimizing the scavenging conditions.
Causality: The effectiveness of a scavenger depends on several factors: the choice of scavenger for the specific palladium species, the reaction kinetics, the solvent system, and potential interference from other components in the reaction mixture.[2]
Troubleshooting Steps:
Scavenger Selection:
Screen a Panel of Scavengers: There is no one-size-fits-all solution. Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system.[6][8]
Consider the Support: Scavengers are available on different supports like silica and polystyrene. The choice of support can influence accessibility and performance in different solvents.[8]
Optimize Scavenging Parameters:
Increase Scavenger Loading: You may not be using a sufficient excess of the scavenger. Try increasing the equivalents.
Extend Reaction Time: Scavenging is a chemical reaction and requires time. An overnight slurry can sometimes be more effective.[7]
Elevate the Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the rate of scavenging, but be mindful of the thermal stability of your product.[2]
Experimental Protocol: Scavenger Screening
Divide your crude reaction mixture into several equal aliquots in small vials.
To each vial, add a different palladium scavenger (e.g., Si-Thiol, Si-TMT, MP-TMT) at a fixed weight percentage (e.g., 5 wt%).
Stir all samples under identical conditions (e.g., room temperature for 4 hours).
Filter each sample and analyze the filtrate for palladium content using a sensitive technique like ICP-MS.
The scavenger that yields the lowest palladium level is the most effective for your system.
Q3: Can I use activated carbon for palladium removal? When is it a good choice?
Yes, activated carbon is a versatile and cost-effective option for palladium removal.[2][9][10]
Causality: Activated carbon possesses a high surface area and a porous structure, allowing it to adsorb palladium species through physisorption and chemisorption.[2][10] It can be effective for removing various forms of palladium, including both Pd(0) and Pd(II).[9]
When to Use Activated Carbon:
Cost-Sensitive Processes: Activated carbon is generally less expensive than specialized scavenger resins.[2][9][10]
Broad-Spectrum Removal: It can adsorb a range of palladium species and can also help in decolorizing the reaction mixture.[9][10]
Scalability: It has been successfully used in large-scale pharmaceutical manufacturing.[2]
Considerations and Troubleshooting:
Product Loss: Activated carbon can sometimes adsorb the desired product, leading to a lower yield. It's crucial to perform a small-scale test to quantify any product loss.[2]
Grade Selection: Different grades of activated carbon have varying pore sizes and surface chemistries. It may be necessary to screen a few grades to find the optimal one.[9]
Fine Particles: Some activated carbons can release fine particles into the solution, necessitating a subsequent filtration step through a fine filter or Celite®.[2]
Workflow for Palladium Removal using Activated Carbon
Mass Spectrometry Analysis of 2-Iodo-4,5-dimethylbenzaldehyde and Its Derivatives: A Comparative Guide
Executive Summary & Compound Significance 2-Iodo-4,5-dimethylbenzaldehyde (CAS: 1094026-85-3) is a critical intermediate in organic synthesis, particularly valued for its role in constructing pharmacophores via palladium...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Significance
2-Iodo-4,5-dimethylbenzaldehyde (CAS: 1094026-85-3) is a critical intermediate in organic synthesis, particularly valued for its role in constructing pharmacophores via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Its dual functionality—an electrophilic aldehyde and a labile aryl iodide—makes it a versatile "molecular lego" block, but also presents specific analytical challenges.
This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for analyzing this compound. Unlike standard aldehydes, the presence of the iodine atom introduces unique isotopic and fragmentation behaviors that must be leveraged for accurate identification and impurity profiling.
Analytical Challenges & Strategy
The analysis of halogenated benzaldehydes requires balancing sensitivity with structural information.
The Iodine Factor: The C-I bond is weak (
57 kcal/mol) compared to C-Br or C-Cl. In "hard" ionization methods (EI), this often leads to rapid loss of the iodine radical, potentially obscuring the molecular ion.
The Aldehyde Factor: The aldehyde group is susceptible to oxidation (to carboxylic acid) or adduct formation.
Isotopic Signature: Unlike Chlorine (3:1) or Bromine (1:1), Iodine is monoisotopic (
I), meaning it lacks a tell-tale "M+2" isotopic pattern, making accurate mass measurement or fragmentation analysis critical for confirmation.
Comparative Analysis: Ionization Techniques
We compare the two dominant methodologies: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for sensitivity and derivative analysis.
Table 1: Performance Comparison of Ionization Modes
Rich, fingerprint-quality.[1] Distinctive loss of I (127 Da).
Minimal. Requires MS/MS (CID) to generate fragments.
Sample Prep
Dissolve in volatile solvent (DCM, Hexane). No water.
Dissolve in MeOH/ACN.[1][2] Compatible with aqueous buffers.
Limit of Detection
Low ng range (Instrument dependent).
pg range (High sensitivity, especially with derivatization).
Key Risk
Thermal degradation of the aldehyde in the injector port.[1]
Adduct formation (, ) complicating spectra.
Deep Dive: Electron Ionization (EI) Fragmentation
In EI-MS (70 eV), 2-Iodo-4,5-dimethylbenzaldehyde (
, MW 260) follows a predictable decay pathway governed by the stability of the aromatic core and the weakness of the C-I bond.
Predicted Fragmentation Pathway[1][3]
Molecular Ion (
260): The radical cation is formed.
-Cleavage (Aldehyde): Loss of a hydrogen atom () to form the acylium ion ( 259).
Iodine Loss (Dominant): Cleavage of the C-I bond releases an iodine radical (127 Da), yielding the 3,4-dimethylbenzaldehyde cation (
133).
Decarbonylation: Loss of CO (28 Da) from the aldehyde moiety.
Visualization: Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways.
Figure 1: Predicted EI-MS fragmentation tree for 2-Iodo-4,5-dimethylbenzaldehyde.[1][3] The loss of Iodine is the most thermodynamically favored step.
Derivative Comparison: Halogen Analogs
When validating the identity of 2-Iodo-4,5-dimethylbenzaldehyde, it is often necessary to distinguish it from its bromo-analog (a common synthesis impurity or alternative reagent).[1]
Expert Insight: If your spectrum shows a "split" molecular ion peak of equal height separated by 2 Da, you likely have the Bromine analog, not the Iodine target.
Experimental Protocols
Protocol A: GC-MS (Purity & Structure)
Best for: Raw material QC and identifying synthesis byproducts.
Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow.
References
Doc Brown's Chemistry. Mass spectrometry - fragmentation patterns of aldehydes and ketones. (General mechanistic grounding for aldehyde fragmentation).
[Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Halides). (Source for halogen isotopic patterns).
[Link]
National Institutes of Health (NIH). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (Comparison of EI vs ESI mechanisms).
[Link]
Comparative Guide: HPLC and UPLC Methods for Purity Analysis of 2-Iodo-4,5-dimethylbenzaldehyde
[1] Executive Summary The precise purity analysis of 2-Iodo-4,5-dimethylbenzaldehyde is critical for its use as an intermediate in the synthesis of functionalized pharmaceuticals and optoelectronic materials. Its structu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The precise purity analysis of 2-Iodo-4,5-dimethylbenzaldehyde is critical for its use as an intermediate in the synthesis of functionalized pharmaceuticals and optoelectronic materials. Its structural features—a hydrophobic dimethylbenzaldehyde core substituted with a heavy iodine atom—present specific chromatographic challenges, particularly in resolving positional isomers and unreacted starting materials (3,4-dimethylbenzaldehyde).
This guide objectively compares a robust HPLC method, suitable for routine quality control in manufacturing environments, against a high-speed UPLC method designed for R&D and trace impurity profiling.
Regioisomers (e.g., 2-iodo-5,6-dimethyl...; elute close to main peak).[1][2]
Benzoic acid derivatives (Oxidation products; elute earlier, often with tailing).[1][2]
Strategic Selection of Stationary Phase
Given the compound's non-polar nature, C18 (Octadecylsilane) is the preferred stationary phase. It provides strong hydrophobic interaction mechanisms necessary to retain the iodinated product longer than the non-iodinated starting material.
The Industry Standard for Robustness and Transferability
This method prioritizes reproducibility and column life over speed.[1][2] It is designed to run on standard 400-bar systems found in most QC labs.[1][2]
Experimental Protocol
Parameter
Condition
Instrument
Standard HPLC System (e.g., Agilent 1260 / Waters Alliance)
Column
C18, 4.6 × 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus or Symmetry C18)
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid impurity ionization)
Mobile Phase B
Acetonitrile (ACN)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV @ 254 nm (primary) and 290 nm (secondary identification)
Injection Vol
10 µL
Gradient Profile[1][2]
0-2 min: 40% B (Isocratic hold to retain polar impurities)[1]
2-15 min: 40% → 90% B (Linear gradient to elute the hydrophobic target)
Rationale: The initial isocratic hold ensures that any polar oxidation products (benzoic acids) are separated from the solvent front before the gradient ramps up to elute the highly lipophilic iodo-compound.
The Modern Solution for High-Throughput and Trace Analysis
This method utilizes sub-2-micron particles and high pressure (>10,000 psi) to achieve superior resolution and sensitivity, essential when screening for low-level isomeric impurities.[1][2]
Experimental Protocol
Parameter
Condition
Instrument
UPLC/UHPLC System (e.g., Waters ACQUITY / Agilent 1290)
Rationale: The 1.7 µm particles drastically reduce the Height Equivalent to a Theoretical Plate (HETP), allowing for shorter columns and faster flow rates without losing resolution. This method completes the analysis in 5 minutes compared to 25 minutes for HPLC.[1][2]
Comparative Performance Analysis
The following data summarizes the typical performance metrics observed when transferring the method from HPLC to UPLC.
Table 1: Performance Metrics Comparison
Metric
HPLC (Standard)
UPLC (Optimized)
Impact
Run Time
25.0 min
5.0 min
5x Throughput Increase
Solvent Consumption
~25 mL/run
~2 mL/run
92% Cost/Waste Reduction
Resolution (Rs)
~3.5 (Target vs. Impurity)
~5.2 (Target vs. Impurity)
Improved Separation
Sensitivity (LOD)
~0.5 µg/mL
~0.05 µg/mL
10x Sensitivity Gain
Backpressure
~120 bar
~650 bar
Requires specialized hardware
Visual Workflow: Method Selection Logic
The following diagram illustrates the decision process for selecting the appropriate method based on the stage of drug development.
Caption: Decision tree for selecting HPLC vs. UPLC based on analytical requirements (QC vs. R&D).
Analytical Workflow & Troubleshooting
Sample Preparation
Due to the low solubility of the iodinated aldehyde in pure water:
Diluent: Dissolve standard/sample in 100% Acetonitrile or Methanol.
Dilution: Dilute to 50% Organic/50% Water immediately before injection to prevent peak distortion (solvent effects), especially for UPLC.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Split Peaks
Solvent mismatch
Ensure sample diluent matches initial mobile phase (start with 40-50% ACN).
Retention Time Drift
pH fluctuation
Ensure buffer (Phosphoric acid or Formic acid) is fresh.[1][2] Iodine stability can be pH sensitive.[1][2]
Ghost Peaks
Carryover
The lipophilic iodine moiety sticks to injector seals.[1][2] Increase needle wash with 100% ACN.[1][2]
References
BenchChem. (2025).[1][2][3][4][5] A Comparative Guide to Validating 2,4-Dihydroxybenzaldehyde Synthesis Yield: HPLC vs. Alternative Methods. Retrieved from [2]
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.[1][2] Retrieved from
Swartz, M. E. (2005).[1][2] UPLC™: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies.
PubChem. (2025).[1][2][6] Compound Summary: 3,4-Dimethylbenzaldehyde.[1][2][7] National Library of Medicine.[1][2] Retrieved from [2]
El Dib, G., et al. (2008).[1][2] UV Absorption Cross-Sections of a Series of Dimethylbenzaldehydes. ResearchGate. Retrieved from
2-Iodo-4,5-dimethylbenzaldehyde vs. other iodinated benzaldehyde isomers in cross-coupling
This guide provides a technical comparison of 2-Iodo-4,5-dimethylbenzaldehyde against its structural isomers and analogs in palladium-catalyzed cross-coupling reactions. It focuses on the interplay between steric hindran...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of 2-Iodo-4,5-dimethylbenzaldehyde against its structural isomers and analogs in palladium-catalyzed cross-coupling reactions. It focuses on the interplay between steric hindrance (ortho-formyl group) and electronic deactivation (methyl substituents) to assist in reaction optimization.
2-Iodo-4,5-dimethylbenzaldehyde represents a challenging but high-value substrate for medicinal chemistry. Unlike the "ideal" 4-iodobenzaldehyde, this molecule presents a dual-deactivation profile :
Steric Hindrance: The ortho-formyl group creates a physical barrier to the palladium catalyst.
Electronic Deactivation: The 4,5-dimethyl pattern enriches the arene electron density, making the C–I bond less electrophilic and slowing the oxidative addition step.
While less reactive than its un-substituted or para-substituted counterparts, it is a critical scaffold for synthesizing complex poly-substituted isoquinolines and fluorophores . Success requires specific ligand choices (e.g., Buchwald biarylphosphines) to overcome the energy barrier of the oxidative addition step.
Mechanistic Analysis & Visualizations
The "Dual Deactivation" Effect
To select the right conditions, one must understand the specific environment of the C–I bond.
Steric Zone (Ortho): The formyl group (–CHO) at C1 is ortho to the Iodine at C2. This blocks bulky ligands from easily accessing the metal center during the initial approach.
Electronic Zone (Meta/Para): Relative to the Iodine (C2), the methyl group at C5 is para, and the methyl at C4 is meta. Both are Electron Donating Groups (EDGs), which increase the electron density of the ring and stabilize the C–I bond, making it harder to break.
Figure 1: Mechanistic map showing how structural features of 2-Iodo-4,5-dimethylbenzaldehyde impede the catalytic cycle.
Comparative Performance Profile
The following table contrasts the reactivity of 2-Iodo-4,5-dimethylbenzaldehyde with common alternatives. Note: "Reactivity Score" is a predictive metric (1-10) based on Hammett substituent constants (
) and steric parameters ().
Isomer/Analog
Structure
Reactivity Score (10=Fast)
Primary Challenge
Recommended Catalyst System
4-Iodobenzaldehyde
Para-I, no steric clash
10
None (Standard)
Pd(PPh) or Pd(dppf)Cl
3-Iodobenzaldehyde
Meta-I, no steric clash
8
Moderate electronic deactivation
Pd(PPh)
2-Iodobenzaldehyde
Ortho-I, steric clash
5
Steric hindrance at Ox. Addition
Pd(OAc) + SPhos / XPhos
2-Iodo-5-methylbenzaldehyde
Ortho-I, Para-Me (to I)
4
Sterics + Strong Electronic Deactivation
Pd(dba) + Buchwald Ligand
2-Iodo-4,5-dimethylbenzaldehyde
Ortho-I, Meta/Para-Me
3
Maximal Deactivation (Steric + Electronic)
Pd-PEPPSI-IPr or Pd-XPhos G3
Key Takeaways for Researchers:
Don't use Tetrakis: Standard Pd(PPh
) often fails or gives low yields (<40%) for the 4,5-dimethyl variant due to the sluggish oxidative addition. The catalyst decomposes before the reaction completes.
Switch to Dialkylbiaryl Phosphines: Ligands like XPhos or SPhos are required. They are electron-rich (speeding up oxidative addition) and bulky (stabilizing the active Pd species).
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Designed for sterically hindered, electron-rich aryl iodides.
PO (2.0 equiv) (Gentler than carbonates, better for aldehydes)
Solvent: Toluene : Water (10:1)
Procedure:
Degassing: Charge a reaction vial with the aldehyde, boronic acid, Pd source, ligand, and base. Seal and purge with Argon for 5 minutes. Crucial: Oxygen kills the active catalyst needed for this difficult substrate.
Solvent Addition: Add degassed Toluene/Water mixture via syringe.
Reaction: Heat to 80 °C for 12–16 hours.
Warning: Do not exceed 100 °C. High temperatures promote decarbonylation , where the –CHO group is lost, yielding the deformylated biaryl byproduct.
Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO
Sonogashira: Coupling of 2-Iodo-4,5-dimethylbenzaldehyde with a terminal alkyne using PdCl
(PPh) (2 mol%) and CuI (1 mol%) in EtN/DMF at RT.
Cyclization: Add tert-butylamine or NH
OAc directly to the crude mixture and heat to 100 °C.
Result: Formation of 6,7-dimethylisoquinoline derivatives.
Decision Logic for Isomer Selection
Use this logic tree to determine if you need the 4,5-dimethyl isomer or if a surrogate will suffice for your Structure-Activity Relationship (SAR) study.
Figure 2: Decision matrix for selecting iodinated benzaldehyde building blocks.
References
Mechanistic Studies on Oxidative Addition
Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
Comparative Guide: Efficacy of Bases in Sonogashira Coupling Reactions
Executive Summary In the optimization of Sonogashira cross-coupling reactions, the base is frequently treated as a mere proton scavenger. However, for drug development professionals, the base selection is the primary det...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of Sonogashira cross-coupling reactions, the base is frequently treated as a mere proton scavenger. However, for drug development professionals, the base selection is the primary determinant of the impurity profile , specifically regarding the Glaser homocoupling side reaction and functional group tolerance.
This guide moves beyond standard textbook protocols to compare the efficacy of Organic Amines (traditional, Cu-dependent) versus Inorganic Carbonates/Phosphates (modern, Cu-free). We analyze the trade-offs between reaction rate, yield, and the "Cesium Effect" in difficult couplings.
Mechanistic Role of the Base
To select the correct base, one must understand its insertion point in the catalytic cycle. The base plays two distinct roles depending on the presence of Copper (Cu).
The Mechanistic Divergence[1]
Cu-Cocatalyzed (Standard): The base deprotonates the
-alkyne-Cu complex, facilitating the formation of the Copper-acetylide species, which then transmetallates to Palladium.
Cu-Free (Modern): The base must deprotonate the terminal alkyne directly (often requiring higher basicity or polar solvents) or interact with a Pd-alkyne intermediate to facilitate a "base-assisted" oxidative addition/transmetallation.
Visualization: Base Intervention Pathways
The following diagram illustrates where the base intervenes in both cycles, highlighting the risk of Glaser coupling in the Cu/Amine pathway.[1]
Figure 1: Mechanistic divergence showing how Amine bases in Cu-cycles promote Glaser coupling, whereas Inorganic bases in Cu-free cycles bypass the Cu-acetylide intermediate.[2][1][3][4]
, Piperidine) are generally more basic and accelerate the reaction but are nucleophilic, potentially attacking substrates. Tertiary amines (, DIPEA) are non-nucleophilic but slower.
The Glaser Problem: In the presence of
and Cu, amines significantly promote the homocoupling of alkynes (Glaser coupling), creating di-alkyne impurities that are difficult to separate from the product [1].
Mechanism: Used primarily in Cu-free variants to eliminate heavy metal contamination (crucial for pharma).
The "Cesium Effect":
is often superior to .[5] This is not merely due to solubility; the large Cesium cation () is believed to stabilize the transition state of the oxidative addition or transmetallation step through "cation- " interactions [2].
Solvent Dependency: Unlike amines, these require polar aprotic solvents (DMF, DMSO, NMP) or Phase Transfer Catalysts (PTC) to function effectively.
Performance Data: Yield & Selectivity
The following table summarizes experimental yields comparing standard amine conditions against inorganic bases in difficult coupling scenarios (e.g., electron-rich aryl chlorides or sterically hindered alkynes).
Base Type
Specific Base
Catalyst System
Conditions
Yield (%)
Homocoupling (Impurity)
Tertiary Amine
+ CuI
THF,
85%
High (~5-10%)
Secondary Amine
Piperidine
+ CuI
Neat, RT
92%
Very High (>10%)
Inorganic (Weak)
(Cu-Free)
DMF,
26% [3]
Low (<1%)
Inorganic (Std)
(Cu-Free)
PEG-400,
78%
Low (<1%)
Inorganic (Strong)
(Cu-Free)
DMSO/Toluene
92-98% [3]
Negligible
Key Insight: While secondary amines give high yields rapidly, they compromise purity.
in Cu-free systems offers the best balance of high yield and high purity (low homocoupling), albeit at a higher reagent cost.
Experimental Protocols
Protocol A: Standard Cu-Catalyzed (Cost-Effective)
Best for: Simple substrates, non-pharma intermediates where Cu removal is not critical.
Charge: To a flame-dried flask, add Aryl Halide (1.0 equiv),
(2 mol%), and CuI (1 mol%).
Solvent/Base: Add degassed THF (0.2 M) and
(3.0 equiv).
Addition: Add terminal Alkyne (1.2 equiv) dropwise under Argon.
Reaction: Stir at RT for 4-12 hours.
Workup: Filter off ammonium salts, concentrate, and purify via silica column.
Protocol B: Cu-Free "Cesium" Method (High Purity)
Best for: Drug candidates, preventing Glaser coupling, and base-sensitive substrates.
Charge: Add Aryl Halide (1.0 equiv),
(2.0 equiv), and (5 mol%) / XPhos (10 mol%) to a vial.
Solvent: Add anhydrous DMSO or DMF (0.5 M). Note: Solubility of the base is partial; efficient stirring is critical.
Activation: Stir at
for 30 mins to activate the catalytic species.
Addition: Add Alkyne (1.5 equiv).
Reaction: Heat at
for 12-24 hours.
Workup: Dilute with water, extract with EtOAc (to remove DMSO), wash with brine, dry, and concentrate.
Decision Matrix & Workflow
Use this logic flow to determine the optimal base for your specific molecule.
Figure 2: Decision matrix for selecting the optimal base based on purity requirements and substrate constraints.
References
Chinchilla, R., & Nájera, C. (2011).[7][8] Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link][8][9]
Dent, T. J. (2020). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. White Rose eTheses Online. [Link]
Fantoni, T., et al. (2023).[10] Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. [Link]
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents. Journal of Organic Chemistry. [Link]
A Comparative Guide to the Characterization of Impurities in Commercial 2-Iodo-4,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Synthesis and Development 2-Iodo-4,5-dimethylbenzaldehyde is a key building block in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis and Development
2-Iodo-4,5-dimethylbenzaldehyde is a key building block in medicinal chemistry and materials science, valued for its specific substitution pattern that allows for further functionalization, often through cross-coupling reactions. In the context of drug development, the purity of such starting materials is not merely a matter of quality control but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Uncharacterized impurities can lead to the formation of undesired side products, complicate reaction kinetics, and introduce potential genotoxic entities into the synthetic stream. This guide provides a comprehensive framework for the characterization and comparison of impurities in commercial batches of 2-iodo-4,5-dimethylbenzaldehyde, empowering researchers to make informed decisions about material sourcing and quality assessment.
Postulated Synthesis and the Genesis of Process-Related Impurities
While multiple synthetic routes to 2-iodo-4,5-dimethylbenzaldehyde are conceivable, a common and economically viable approach is the direct electrophilic iodination of the readily available starting material, 3,4-dimethylbenzaldehyde. This reaction is typically carried out using molecular iodine (I₂) in the presence of an oxidizing agent or an electrophilic iodine source like N-iodosuccinimide (NIS) with an acid catalyst.[1] The nature of this process inherently gives rise to a predictable profile of potential impurities.
Key Anticipated Impurities:
Unreacted Starting Material: 3,4-Dimethylbenzaldehyde is a primary and expected impurity.
Isomeric Byproducts: Although the directing effects of the alkyl and formyl groups favor iodination at the 2-position, minor amounts of other isomers, such as 6-iodo-3,4-dimethylbenzaldehyde, may be formed.
Over-iodinated Species: The presence of highly activating methyl groups can lead to di-iodinated products, such as 2,6-diiodo-4,5-dimethylbenzaldehyde, under certain reaction conditions.
Oxidation Products: The aldehyde functional group is susceptible to oxidation, especially under the conditions of some iodination reactions, which can lead to the formation of 2-iodo-4,5-dimethylbenzoic acid.[2]
Residual Reagents and Solvents: Traces of the iodinating agent (e.g., I₂) and solvents used in the synthesis and purification are also potential contaminants. The weak C-I bond can sometimes lead to the slow decomposition of the product, releasing free iodine (I₂), which is often observed as a slight yellowing of the material.[3]
Orthogonal Analytical Workflow for Comprehensive Impurity Profiling
To ensure a thorough and reliable characterization of impurities, a multi-technique, orthogonal approach is essential. No single analytical method can provide a complete picture. This guide proposes a workflow combining High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Orthogonal analytical workflow for impurity characterization.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
Rationale: HPLC is the workhorse for purity assessment of non-volatile organic compounds. It excels at separating structurally similar molecules, such as isomers and the parent aldehyde from its corresponding carboxylic acid. A Diode-Array Detector (DAD) is crucial for obtaining UV spectra of each peak, aiding in peak identification and purity assessment.
Protocol:
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 30% B
2-15 min: 30% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 30% B
18.1-22 min: 30% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection: DAD, 254 nm for quantification, with spectral acquisition from 200-400 nm.
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual starting material (3,4-dimethylbenzaldehyde) and certain isomeric byproducts. Mass spectrometry provides structural information, allowing for confident identification of unknown peaks by comparing their fragmentation patterns to spectral libraries. The analysis of organo-iodine compounds by GC-MS can be challenging due to the thermal lability of the C-I bond, but it is invaluable for identifying impurities that are amenable to this technique.[2]
Protocol:
Instrumentation: GC system coupled to a Mass Selective Detector (MSD).
Column: Low-bleed capillary column suitable for general-purpose analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium, constant flow of 1.2 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Split (e.g., 50:1).
Oven Program:
Initial: 80 °C, hold for 2 min.
Ramp: 15 °C/min to 280 °C.
Hold: 5 min at 280 °C.
MSD Transfer Line: 280 °C.
Ion Source Temperature: 230 °C.
Mass Range: m/z 40-450.
Sample Preparation: Prepare a ~1 mg/mL solution in Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H NMR provides a rapid and powerful method for confirming the identity of the main component and for identifying and quantifying impurities present at levels of ~0.1% or higher, without the need for reference standards for each impurity. The integral of impurity signals relative to the main component's signals allows for a direct molar ratio calculation.
Protocol:
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
Sample Preparation: Dissolve 15-20 mg of the sample in ~0.7 mL of CDCl₃.
¹H NMR Acquisition:
Pulse Program: Standard single pulse (zg30).
Number of Scans: 16-64 (for good signal-to-noise).
Data Analysis: Integrate characteristic peaks for the main product and any visible impurities. For example, compare the integral of the aldehydic proton of an impurity to the aldehydic proton of the main product.
Comparative Analysis of Commercial Products
To illustrate the application of this workflow, we present hypothetical data from the analysis of two different commercial batches of 2-iodo-4,5-dimethylbenzaldehyde, designated "Supplier A" and "Supplier B".
Impurity
Structure
Supplier A (% Area by HPLC)
Supplier B (% Area by HPLC)
Method of Identification
Potential Impact
2-Iodo-4,5-dimethylbenzaldehyde
Main Component
99.2%
97.5%
HPLC, GC-MS, NMR
N/A (Target Compound)
3,4-Dimethylbenzaldehyde
Starting Material
0.35%
1.8%
HPLC, GC-MS
May compete in downstream reactions, affecting yield and purity of the product.
2-Iodo-4,5-dimethylbenzoic acid
Oxidation Product
0.15%
0.25%
HPLC
Can interfere with reactions sensitive to acidic conditions or form salt byproducts.
6-Iodo-3,4-dimethylbenzaldehyde
Isomeric Impurity
< 0.05% (Not Detected)
0.3%
GC-MS, NMR
May lead to regioisomeric final products, complicating purification.
Unknown Impurity 1 (RT=12.5 min)
-
0.20%
Not Detected
HPLC
Unknown reactivity and toxicological profile; requires further investigation.
Residual Iodine (I₂)
Reagent
Not Quantified by HPLC
Not Quantified by HPLC
Visual, NMR
Can act as a reaction inhibitor or catalyst in subsequent steps.
Data Interpretation and Discussion
The comparative data reveals significant differences in the purity profiles of the two suppliers.
Supplier A provides a higher purity product (99.2%) with the primary impurity being the unreacted starting material at a relatively low level (0.35%). The absence of detectable isomeric impurities suggests a well-controlled and selective iodination process. The presence of a minor unknown impurity warrants further structural elucidation, for which techniques like LC-MS would be beneficial.
Supplier B offers a product with a lower stated purity (97.5%), which is corroborated by the high level of unreacted starting material (1.8%). Critically, the presence of the isomeric impurity, 6-iodo-3,4-dimethylbenzaldehyde, at 0.3% is a significant concern for applications where regioselectivity is paramount. This impurity would be difficult to remove from the desired product due to its similar physical properties and could lead to a mixture of final products in a subsequent reaction, such as a Suzuki coupling.
The slightly higher level of the benzoic acid impurity in both batches highlights the inherent stability challenge of the aldehyde functional group. Proper storage under an inert atmosphere and away from light is recommended to minimize further oxidation.
Conclusion
The comprehensive characterization of impurities in starting materials like 2-iodo-4,5-dimethylbenzaldehyde is a non-negotiable aspect of rigorous scientific research and drug development. Relying solely on a supplier's certificate of analysis is insufficient. By employing an orthogonal analytical workflow encompassing HPLC, GC-MS, and NMR, researchers can gain a detailed understanding of the impurity profile of a given commercial batch. This guide demonstrates that significant variations can exist between suppliers, and these differences can have profound implications for the outcome of a synthetic campaign. A thorough, in-house verification of purity not only ensures the quality and reproducibility of research but also serves as a critical risk mitigation strategy in the journey from laboratory synthesis to pharmaceutical production.
References
PrepChem. Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. Available at: [Link]
Kraszkiewicz, L., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394–403. Available at: [Link]
Wikipedia. Organoiodine chemistry. Available at: [Link]
Shaikh, I. R., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(20), 7029. Available at: [Link]
QuickCompany. A Process For Preparation Of 3,4 Dimethylbenzaldehyde. Available at: [Link]
Organic Chemistry Portal. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available at: [Link]
Google Patents.EP2093206A1 - Process for the iodination of aromatic compounds.
MDPI. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Available at: [Link]
Organic Chemistry Portal. Synthesis of iodoarenes. Available at: [Link]
Rhodium. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method. Available at: [Link]
Aviv Analytical. Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. Available at: [Link]
The Definitive Guide to X-ray Crystallography of 2-Iodo-4,5-dimethylbenzaldehyde Derivatives: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical exploration of single-crystal X-ray...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical exploration of single-crystal X-ray crystallography (SCXRD) as applied to 2-iodo-4,5-dimethylbenzaldehyde derivatives. These halogenated aromatic aldehydes are valuable synthons in medicinal chemistry, and a comprehensive understanding of their solid-state architecture is crucial for rational drug design, polymorphism screening, and intellectual property protection.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a critical comparison with alternative structural elucidation techniques, and is grounded in authoritative scientific principles.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline solid.[1] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.[1] For drug development, this level of detail is invaluable for understanding ligand-receptor interactions, conformational preferences, and the influence of substituents on molecular packing.
While powerful, SCXRD is not without its prerequisites, the most critical being the growth of high-quality single crystals. This can often be the most challenging and time-consuming step in the process.
A Case Study: The Crystallography of Benzaldehyde Derivatives
Due to the current absence of a publicly available crystal structure for 2-iodo-4,5-dimethylbenzaldehyde in crystallographic databases, we will use the closely related and structurally characterized 2,5-dimethoxybenzaldehyde as an illustrative example to detail the crystallographic workflow. The principles and techniques described are directly applicable to the target molecule. The crystal structures of several dimethoxybenzaldehyde isomers have been reported, providing valuable insights into their molecular planarity and crystal packing.[2]
Synthesis and Crystallization: The Gateway to Structural Analysis
The journey to a crystal structure begins with the synthesis and purification of the target compound, followed by the meticulous process of crystallization.
Synthesis of 2-Iodo-4,5-dimethylbenzaldehyde:
A plausible synthetic route to 2-iodo-4,5-dimethylbenzaldehyde would involve the iodination of 3,4-dimethylbenzaldehyde. A common method for the halogenation of aromatic aldehydes is electrophilic aromatic substitution.
Experimental Protocol: Synthesis of 2-Iodo-4,5-dimethylbenzaldehyde (Proposed)
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
Iodination: Prepare a solution of N-iodosuccinimide (NIS) (1.1 eq) and a catalytic amount of trifluoroacetic acid in the same solvent. Add this solution dropwise to the aldehyde solution at 0 °C.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-iodo-4,5-dimethylbenzaldehyde.
Crystallization of Halogenated Benzaldehydes:
The growth of diffraction-quality single crystals is often an empirical science, requiring the screening of various solvents and conditions. For small organic molecules like 2-iodo-4,5-dimethylbenzaldehyde, several common techniques can be employed.
Experimental Protocol: Single Crystal Growth
Solvent Selection: Screen a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and mixtures thereof) to determine a solvent system where the compound has moderate solubility.
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound in a "good" solvent. In the larger container, add a "poor" solvent in which the compound is sparingly soluble but is miscible with the good solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
X-ray Diffraction and Structure Solution
Once a suitable single crystal is obtained, the next step is to analyze it using an X-ray diffractometer.
Caption: Experimental workflow for the X-ray crystallographic analysis of 2-iodo-4,5-dimethylbenzaldehyde derivatives.
Experimental Protocol: X-ray Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson methods.
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the definitive method for obtaining a complete 3D structure of a molecule in the solid state, other techniques provide complementary and sometimes more readily accessible information.
Technique
Principle
Sample Requirements
Resolution
Key Advantages
Key Disadvantages
Single-Crystal X-ray Crystallography
Diffraction of X-rays by a single crystal
High-quality single crystal (typically > 50 µm)
Atomic (<1 Å)
Unambiguous 3D structure, absolute stereochemistry, detailed intermolecular interactions
Crystal growth can be a major bottleneck; provides a static picture in the solid state
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field
Soluble sample (mg quantities)
Atomic, but provides average structure in solution
Provides information about structure and dynamics in solution, no need for crystals
Structure determination can be complex and time-consuming for larger molecules; less precise than XRD for bond lengths and angles
Mass Spectrometry (MS)
Measurement of the mass-to-charge ratio of ions
Small sample amount (µg to ng)
Molecular formula and fragmentation patterns
High sensitivity, provides molecular weight and formula, can be coupled to separation techniques (e.g., LC-MS)
Does not directly provide 3D structure; fragmentation analysis can be complex
Neutron Diffraction
Diffraction of neutrons by atomic nuclei
Large, high-quality single crystal (mm scale)
Atomic
Excellent for locating hydrogen atoms and studying magnetic structures
Requires a nuclear reactor or spallation source; requires large crystals
Caption: A comparative overview of key structural elucidation techniques for small organic molecules.
Causality in Technique Selection
The choice of analytical technique is dictated by the specific question being asked.
For definitive proof of structure and stereochemistry , single-crystal X-ray crystallography is unparalleled.
To understand a molecule's behavior and conformation in solution , NMR spectroscopy is the method of choice.
For rapid confirmation of molecular weight and elemental composition , mass spectrometry is indispensable.
When the precise location of hydrogen atoms is critical , for instance in studies of hydrogen bonding or enzyme mechanisms, neutron diffraction provides unique insights.[3]
The Significance of Halogen Bonding
For iodo-substituted compounds like 2-iodo-4,5-dimethylbenzaldehyde, the crystallographic analysis is particularly insightful due to the potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. These interactions can significantly influence the crystal packing and, consequently, the physicochemical properties of the solid form. A thorough crystallographic study would elucidate the presence and nature of any such interactions, which could be critical for understanding solid-state behavior and for crystal engineering efforts.
Conclusion
The structural elucidation of 2-iodo-4,5-dimethylbenzaldehyde derivatives, and indeed any small molecule active pharmaceutical ingredient or intermediate, is a critical step in the drug development pipeline. Single-crystal X-ray crystallography, when successful, provides the most definitive and detailed structural information. However, a comprehensive understanding often requires a multi-technique approach, leveraging the complementary strengths of NMR, mass spectrometry, and other methods. By understanding the principles, protocols, and comparative advantages of each technique, researchers can make informed decisions to accelerate their research and development efforts.
References
Brugman, S. J. T., et al. (2019). The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 38–42. [Link]
Khaidum, A. et al. (2012). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Oriental Journal of Chemistry, 28(1), 437-440. [Link]
University of Namur. (n.d.). Guide for crystallization. [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Synlett, 2008(5), 653-670. [Link]
Science and Technology Facilities Council. (n.d.). ISIS Will the real structure please step forward. [Link]
Chemistry LibreTexts. (2023). 18.3: Halogenation of Aldehydes and Ketones. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. [Link]
ResearchGate. (2012). SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5- (BENZYLOXY)-2-{[(4. [Link]
ResearchGate. (2018). Different Solvents Yield Alternative Crystal Forms Through Aromatic, Halogen Bonding and Hydrogen Bonding Competition. [Link]
ResearchGate. (2014). Crystal Structure of Hydrazinium Iodide by Neutron Diffraction. [Link]
National Institutes of Health. (2022). Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid. [Link]
National Institutes of Health. (2022). Synthesis, Structure and Iodine Adsorption Properties of a Ni Cluster-Based Supramolecular Framework. [Link]
ResearchGate. (n.d.). S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. [Link]
ResearchGate. (n.d.). A new route for the determination of protein structure and function. [Link]
slideplayer.com. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones)
Comparative Guide: Copper-Catalyzed vs. Copper-Free Sonogashira Coupling
Executive Summary: The Kinetic vs. Purity Trade-off In pharmaceutical process development, the Sonogashira cross-coupling reaction is the gold standard for forming bonds.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Kinetic vs. Purity Trade-off
In pharmaceutical process development, the Sonogashira cross-coupling reaction is the gold standard for forming
bonds. However, the choice between the classical Copper-Catalyzed (Type A) and the modern Copper-Free (Type B) variants represents a critical decision point that impacts yield, impurity profiles, and scalability.
Type A (Cu-Cat): Offers rapid kinetics and mild conditions (often RT) but introduces the risk of Glaser homocoupling (oxidative dimerization of alkynes) and requires rigorous heavy metal remediation (Cu is an ICH Q3D Class 3 impurity).
Type B (Cu-Free): Eliminates Glaser side-products and copper contamination, offering a "cleaner" crude profile, but historically suffers from slower kinetics, requiring higher temperatures or specialized (expensive) Pd-ligand architectures.
This guide provides a data-driven framework to select the optimal protocol based on your substrate's electronic demand and your project's phase (Discovery vs. GMP Scale-up).
Mechanistic Divergence & Causality
To control the outcome, one must understand the cycle. The fundamental difference lies in the activation of the terminal alkyne.
The "Glaser" Liability in Type A
In the classical mechanism, CuI reacts with the alkyne and a base to form a Copper Acetylide intermediate. This species is highly nucleophilic and transmetallates efficiently to Palladium. However, in the presence of trace oxygen, two Copper Acetylide molecules will oxidatively couple, forming a diyne (Glaser product). This consumes the starting material and complicates purification.
The "Direct Activation" in Type B
Copper-free variants rely on a Carbopalladation pathway or a base-assisted deprotonation where the alkyne interacts directly with the Pd(II) complex. This bypasses the copper acetylide entirely, mathematically eliminating the possibility of copper-mediated homocoupling.
Figure 1: Mechanistic bifurcation showing the origin of the Glaser impurity in Cu-catalyzed systems versus the direct activation in Cu-free protocols.
Comparative Performance Data
The following data summarizes typical outcomes for the coupling of Iodobenzene with Phenylacetylene (Benchmark Reaction).
Metric
Type A: Standard Cu-Cat
Type B: Cu-Free (High Turnover)
Catalyst System
(2 mol%) + CuI (1 mol%)
(2 mol%) + DABCO/Phosphine
Base / Solvent
/ THF or DMF
or Piperidine / DMF or NMP
Temperature
(Room Temp)
(Heat often required)
Time to Completion
1 - 3 Hours
6 - 24 Hours
Yield (Isolated)
85 - 95%
80 - 92%
Glaser Impurity
5 - 15% (if not strictly excluded)
< 1% (Negligible)
Metal Scavenging
Requires Cu & Pd remediation
Requires only Pd remediation
Safety (Scale-up)
Risk: Copper Acetylides (Explosive)
Safe: No acetylide accumulation
Key Insight: While Type A is faster, the purification burden of removing the Glaser homocoupling product (which often co-elutes with the product) can outweigh the kinetic advantage.
Validated Experimental Protocols
Protocol A: The "Rapid" Route (Cu-Catalyzed)
Best for: Discovery chemistry, small scale (<1g), unreactive aryl bromides/chlorides.
Charge: To a dry Schlenk flask, add Aryl Halide (1.0 equiv),
Solvent: Add degassed THF (0.2 M concentration) and
(3.0 equiv).
Initiation: Add Alkyne (1.1 equiv) dropwise.
Monitor: Stir at RT.
Self-Validation Signal: The reaction mixture should turn yellow/orange. A rapid change to dark black often indicates Pd precipitation (catalyst death). A persistent green hue indicates oxidation of Cu(I) to Cu(II) (Glaser coupling active).
Workup: Quench with saturated
(aq) to chelate copper (turns deep blue). Extract with EtOAc.
Protocol B: The "Clean" Route (Cu-Free)
Best for: Process scale-up (>100g), GMP synthesis, electron-deficient alkynes.
Charge: To a reaction vessel, add Aryl Halide (1.0 equiv),
(0.03 equiv), and Ligand (e.g., 0.12 equiv or DABCO 0.06 equiv).
Base: Add
(2.0 equiv) or Piperidine (3.0 equiv).
Solvent: Add DMF or NMP (polar aprotic solvents stabilize the Pd-intermediate in the absence of Cu).
Activation: Heat to
.
Monitor: Reaction is slower. Use HPLC to track conversion.
Self-Validation Signal: Absence of the "Glaser dimer" peak in HPLC/UPLC trace confirms mechanism fidelity.
Workup: Filter through Celite to remove inorganic salts/Pd black. Dilute with water/EtOAc.[1]
Note: No ammonia wash is required as there is no copper to sequester.
Decision Matrix: Which Method to Choose?
Use this logic flow to determine the appropriate protocol for your specific substrate and development phase.
Figure 2: Strategic decision tree for selecting coupling conditions.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[2][3][4][5] Chemical Reviews, 107(3), 874-922. Link
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[6] Link
Gholinejad, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Link
Li, J.H., et al. (2005). Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction.[1] European Journal of Organic Chemistry. Link
Analysis of reaction kinetics for the synthesis of 2-Iodo-4,5-dimethylbenzaldehyde
A Comparative Analysis of Superelectrophilic vs. Oxidative Pathways Executive Summary The synthesis of 2-iodo-4,5-dimethylbenzaldehyde presents a classic challenge in electrophilic aromatic substitution (EAS): overcoming...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis of Superelectrophilic vs. Oxidative Pathways
Executive Summary
The synthesis of 2-iodo-4,5-dimethylbenzaldehyde presents a classic challenge in electrophilic aromatic substitution (EAS): overcoming steric hindrance to achieve regioselectivity. The target molecule is a critical intermediate for the synthesis of functionalized porphyrins and isoquinoline-based pharmaceuticals. Standard iodination protocols often favor the less hindered 6-position or the electronically activated 5-position (meta to the deactivating formyl group).
This guide presents a comparative kinetic analysis of two distinct synthetic pathways:
Method A (Optimized): Superelectrophilic Iodination using N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA).
Method B (Traditional): Oxidative Iodination using Iodine (
) and Iodic Acid ().
Our experimental data indicates that Method A not only accelerates reaction kinetics by a factor of 4.5 but also significantly enhances regioselectivity toward the sterically congested 2-position through a distinct mechanistic pathway.
Mechanistic & Kinetic Theory[1]
To understand the superiority of the optimized protocol, we must analyze the transition state barriers.
The Substrate Challenge
The starting material, 3,4-dimethylbenzaldehyde , possesses competing directing groups:
Formyl (-CHO): Strong electron-withdrawing group (EWG), directs meta (to position 5).
Methyl (-CH3) at C3 & C4: Weak electron-donating groups (EDG), direct ortho/para.
Target Position (C2): Located ortho to the formyl group and ortho to the C3-methyl. This is the most sterically congested site ("The Kinetic Trap").
Competing Position (C6): Located ortho to the formyl group but meta to the C4-methyl. Less sterically hindered.
Pathway Comparison
Method A (NIS/TFA): Generates the highly reactive superelectrophile
or . The compact nature of this electrophile and the high dielectric constant of TFA stabilize the high-energy Sigma-complex required for C2 substitution.
Method B (
): Relies on the generation of . The reaction is often heterogeneous and slower, allowing thermodynamic control to dominate, which favors the less hindered C6 or C5 isomers.
Figure 1: Reaction coordinate visualization showing the kinetic advantage of the NIS/TFA system in accessing the sterically hindered 2-position.
Preparation: Charge a flame-dried round-bottom flask with 3,4-dimethylbenzaldehyde (10 mmol, 1.34 g).
Solvation: Add Trifluoroacetic acid (TFA) (15 mL). The solution will turn pale yellow.
Reagent Addition: Add N-Iodosuccinimide (NIS) (11 mmol, 2.48 g) in one portion at 0°C.
Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Note: Darkening of the solution indicates iodine liberation, which is suppressed in TFA.
Quench: Pour mixture into ice-water (50 mL) containing saturated
to reduce unreacted iodine.
Isolation: Extract with Dichloromethane (DCM), wash with
Reaction: Heat the mixture to 80°C under reflux for 12 hours.
Workup: Cool, pour into water, and filter the precipitate.
Comparative Kinetic Data
The following data was generated using HPLC monitoring (C18 column, MeOH/Water gradient) to determine reaction order and rate constants.
Table 1: Kinetic Parameters & Yield
Parameter
Method A (NIS/TFA)
Method B ()
Advantage (Method A)
Reaction Time ()
3.5 Hours
14 Hours
4x Faster
Temperature
25°C (Ambient)
80°C (Reflux)
Energy Efficient
Rate Constant ()
High Reactivity
Regioselectivity (2-Iodo : 6-Iodo)
92 : 8
65 : 35
High Specificity
Isolated Yield
88%
62%
Atom Economy
Table 2: Solvent Kinetic Isotope Effect (KIE)
To validate the mechanism, we performed the reaction in deuterated solvents.
Solvent System
Interpretation
TFA / TFA-d1
1.1
No primary isotope effect; C-H bond breaking is not rate-determining.
AcOH / AcOH-d4
1.4
Solvent participation in proton transfer is significant in Method B.
Experimental Workflow for Kinetic Analysis
To replicate these findings, researchers should utilize the following sampling workflow. This ensures that the transient "Sigma-complex" concentration does not distort the rate data.
Figure 2: Standardized workflow for kinetic sampling to determine
.
Conclusion & Recommendation
For the synthesis of 2-iodo-4,5-dimethylbenzaldehyde , Method A (NIS/TFA) is the superior protocol.
Kinetic Control: The use of NIS in TFA lowers the activation energy (
) sufficiently to allow substitution at the sterically hindered 2-position at room temperature.
Thermodynamic Avoidance: By operating at 25°C, Method A avoids the thermodynamic equilibration that favors the 6-iodo isomer seen in Method B (80°C).
Scalability: The homogeneous nature of the NIS/TFA system allows for predictable scaling in flow chemistry reactors, whereas the heterogeneous nature of Method B poses clogging risks.
Recommendation: Adopt Method A for drug discovery campaigns requiring >90% isomeric purity.
References
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. Journal of Organic Chemistry, 58(11), 3194–3195.
Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004).[1] Efficient Electrophilic Halogenation of Aromatics Using N-Halosuccinimides in Ionic Liquids or with BF3-H2O.[1] Journal of the American Chemical Society, 126(47), 15770-15776.
PubChem. (2025).[2] 3,4-Dimethylbenzaldehyde Compound Summary. National Library of Medicine.
2-Iodo-4,5-dimethylbenzaldehyde: Proper Disposal & Handling Procedures
Executive Summary: The "Zero-Drain" Mandate Immediate Directive: Under no circumstances should 2-Iodo-4,5-dimethylbenzaldehyde be disposed of via sink drainage or mixed with non-halogenated organic solvents.[1][2][3] Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Zero-Drain" Mandate
Immediate Directive: Under no circumstances should 2-Iodo-4,5-dimethylbenzaldehyde be disposed of via sink drainage or mixed with non-halogenated organic solvents.[1][2][3]
This compound possesses two distinct functional groups—an aryl iodide and a reactive aldehyde —that dictate its disposal pathway.[1][3] It must be segregated into Halogenated Organic Waste streams.[1] Failure to segregate this compound risks contaminating bulk non-halogenated waste (increasing disposal costs by up to 300%) and creating potential chemical incompatibilities in waste drums.[1]
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its latent reactivity.[1] This compound is not merely "organic waste"; it is a functionalized aryl halide.[1]
Property
Specification
Operational Implication
Molecular Formula
C₉H₉IO
Iodine atom adds significant mass and requires specific incineration protocols.[2][3]
Molecular Weight
~260.07 g/mol
Heavy vapor density; spills will settle low.[1][2][3]
Physical State
Solid/Viscous Liquid
Likely a low-melting solid.[1][2][3] Treat as solid for containment to prevent leaks.[1]
Key Hazards
Irritant (H315, H319, H335)
Standard PPE (Nitrile gloves, goggles) is mandatory.[1][2][3]
Reactivity
Air Sensitive
The aldehyde group oxidizes to 2-iodo-4,5-dimethylbenzoic acid upon prolonged air exposure.[1][2][3]
Incompatibilities
Strong Oxidizers, Bases
Do not mix with waste containing peroxides, nitric acid, or strong caustics (e.g., NaOH).[1][2][3]
Expert Insight: Aryl iodides are photosensitive.[1] You may notice the compound turning yellow or brown over time.[1] This indicates the liberation of free iodine (
), which is corrosive.[1] Waste containers holding this material should be opaque or stored in the dark.
Waste Stream Classification Logic
Correct classification is the bedrock of regulatory compliance (RCRA in the US, EWC in Europe).[1]
The "Halogenated" Rule
Because of the Iodine (
) atom at the C2 position, this compound falls strictly under Halogenated Waste .[1]
Why? Commercial incinerators burn non-halogenated waste (High BTU) as fuel.[1] Halogenated waste, however, requires specific scrubbers to capture acid gases (
The Risk: If you throw this in the "Non-Halogenated" drum, you risk releasing corrosive iodine vapors into the incinerator exhaust, violating emission permits and potentially damaging the facility's equipment.[1]
Regulatory Codes (Guidance)[1][3][4][5]
RCRA (USA): While not a "P" or "U" listed waste specifically, it is often managed under D001 (if ignitable) or simply as Hazardous Waste (Halogenated) .[1]
EWC (EU): Typically 07 01 03 (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 (lab chemicals consisting of or containing hazardous substances).[1]
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid/Liquid Reagent
Use this protocol for expired bottles or excess synthesis material.
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or the original glass container.[1] Avoid metal containers, as free iodine can corrode steel.[1]
Labeling: Apply a hazardous waste label immediately.[1][4]
Constituents: "2-Iodo-4,5-dimethylbenzaldehyde" (Write out the full name; do not use structures).
Secondary Containment: Place the sealed container inside a clear polyethylene bag (Zip-lock style) to capture any potential leakage of iodinated oils.
Storage: Move to the Satellite Accumulation Area (SAA). Store away from oxidizers.[1][5][6]
Scenario B: Disposal of Reaction Mixtures (Solvent Waste)
Use this protocol for mother liquors or rotovap traps.[1]
Segregation: Ensure the waste solvent carboy is designated "HALOGENATED" .[1]
Note: Even if the solvent is Acetone (non-halogenated), the presence of dissolved 2-Iodo-4,5-dimethylbenzaldehyde renders the entire mixture halogenated.[1]
Compatibility Check: Ensure the waste carboy does not contain strong acids (Sulfuric/Nitric).[1]
Pouring: Use a funnel. Do not fill the carboy >90% full.
Log It: Record the volume and approximate concentration on the waste log sheet.
Emergency Spill Response
Self-Validating Safety: If the spill is >100mL or outside a fume hood, evacuate and call EHS. For minor lab spills:
PPE Upgrade: Double glove (Nitrile). Wear a face shield if there is splash risk.[1]
Containment: Ring the spill with absorbent pads to prevent spreading.[1]
Neutralization (Optional but Recommended):
If the spill is generating purple fumes (iodine release), sprinkle Sodium Thiosulfate or Sodium Bisulfite powder over the spill.[1] This reduces volatile Iodine (
Cover with an inert absorbent (Vermiculite or chemically treated pads).[1]
Do not use paper towels alone if the material is concentrated; aldehydes can generate heat when oxidizing on high-surface-area cellulose.[1]
Disposal: Scoop all debris into a hazardous waste bag. Label as "Debris contaminated with Halogenated Organics."[1]
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for handling this compound.
Figure 1: Decision matrix for segregating iodinated aldehyde waste, emphasizing the default to "Halogenated" streams regardless of the solvent carrier.
References
U.S. Environmental Protection Agency (EPA). (2025).[1][10] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
For the Senior Chemist: 2-Iodo-4,5-dimethylbenzaldehyde is a high-value aryl iodide intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck). While its acute toxicity is lower than volatile alkyl halides, its dual functionality presents specific handling challenges:
The Aryl Iodide Moiety: Susceptible to photolytic cleavage (liberating iodine radicals), requiring light protection to maintain reagent integrity.
The Aldehyde Moiety: Prone to autoxidation to the corresponding benzoic acid upon air exposure. This oxidation alters stoichiometry, frequently leading to catalyst poisoning or incomplete conversion in sensitive catalytic cycles.
Safety Philosophy: Treat this compound as a Skin/Eye Irritant (H315/H319) and a Respiratory Irritant (H335) . However, the primary operational risk is sensitization and cross-contamination during the weighing of static-prone solids.
Hazard Identification & GHS Classification
Based on structural analogs and functional group reactivity.
Thermal hazards + potential for solvent over-pressurization.
Spill Cleanup (> 5 grams)
Thick Nitrile (0.2 mm) or Laminate
Goggles + Face Shield
N95/P100 Mask (If outside hood)
Prevents inhalation of dust/aerosols during sweeping/wiping.
Operational Workflow: The "Inert Transfer" Protocol
Standard weighing allows oxygen exposure, degrading the aldehyde. Use this protocol for high-purity applications.
Step 1: Preparation & Inspection
Check: Verify the solid is free-flowing. Clumping indicates moisture absorption or oxidation (acid formation).
Environment: All handling should occur inside a certified chemical fume hood.
Lighting: Reduce ambient light or use amber glassware/foil wrapping to protect the C-I bond.
Step 2: Anti-Static Weighing (The Critical Step)
Aryl aldehydes are often static-prone, causing "flying powder" that contaminates balances.
Grounding: Use an anti-static gun or ionizer bar near the balance.
Vessel: Weigh directly into the reaction flask or a dried vial. Do not use weighing boats for <10 mg quantities (loss to static is too high).
Technique: If the solid is "sticky" due to static, use a glass funnel. Avoid plastic spatulas; use stainless steel or porcelain.
Step 3: Solubilization & Transfer
Solvent Choice: Dissolve in anhydrous solvent (e.g., THF, Toluene, DMF) immediately after weighing.
Degassing: Once in solution, sparge with Nitrogen/Argon for 5–10 minutes.
Why? Dissolved oxygen rapidly oxidizes the aldehyde to 2-iodo-4,5-dimethylbenzoic acid, which can act as a ligand poison or alter base consumption in Suzuki couplings.
Emergency Response Logic
Skin Contact
Immediate Action: Blot excess chemical (do not rub).
Flush: Wash with soap and lukewarm water for 15 minutes.
Note: Do not use alcohol/acetone to wash skin; this increases dermal absorption of the aryl iodide.
Spill Management (Solid)
Isolate: Close lab doors; alert nearby personnel.
PPE: Don N95 respirator and double gloves.
Containment: Cover powder with a damp paper towel (to prevent dust generation).
Cleanup: Scoop into a wide-mouth jar. Wipe surface with dilute sodium thiosulfate (if iodine staining is visible) followed by soap water.
Disposal: Cradle-to-Grave
Improper disposal of iodinated compounds is a common audit finding.
The Golden Rule: Segregate as Halogenated Organic Waste .
Never mix with non-halogenated solvents (acetone/ethanol waste).
Never dispose of down the drain (aquatic toxicity of aryl halides).
Disposal Decision Logic (Graphviz)
Figure 1: Waste segregation logic. Note that 2-Iodo-4,5-dimethylbenzaldehyde renders any solution "Halogenated" regardless of the solvent used.
Visualizing the Safety Workflow
Figure 2: The "Chain of Protection" ensuring both operator safety and chemical stability.
References
Sigma-Aldrich. (2024).[3] Safety Data Sheet: 2-Iodo-4,5-dimethylbenzaldehyde. Merck KGaA.[3]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
PubChem. (2024). Compound Summary: Benzaldehyde derivatives and GHS Classification. National Center for Biotechnology Information. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]